3-Methylphenyl (4-methylphenoxy)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(3-methylphenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C16H16O3/c1-12-6-8-14(9-7-12)18-11-16(17)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3 |
InChI Key |
RIGJAJPEGRDFLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
3-Methylphenyl (4-methylphenoxy)acetate chemical properties
[1][2][3][4]
Executive Summary
3-Methylphenyl (4-methylphenoxy)acetate (C₁₆H₁₆O₃) is an aromatic ester synthesized from (4-methylphenoxy)acetic acid and 3-methylphenol (m-cresol).[1] Structurally, it serves as a non-halogenated analog to the herbicide MCPA esters, making it a critical reference material for environmental fate studies and metabolic hydrolysis tracking.[1] Its high lipophilicity facilitates membrane permeability, while the ester bond acts as a specific substrate for carboxylesterases, releasing a phytotoxic acid and a phenolic leaving group.[1]
Chemical Identity & Structural Analysis[1][5][6]
| Property | Specification |
| IUPAC Name | 3-Methylphenyl 2-(4-methylphenoxy)acetate |
| CAS Registry Number | Not widely listed; Analogous to 940-64-7 (Acid) |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| SMILES | CC1=CC=CC(OC(=O)COC2=CC=C(C)C=C2)=C1 |
| InChI Key | RIGJAJPEGRDFLC-UHFFFAOYAB |
Structural Commentary
The molecule consists of two distinct aromatic domains linked by a glycolate spacer:[1]
-
Acid Moiety: The (4-methylphenoxy)acetyl group provides the auxin-mimetic scaffold.[1] The ether oxygen at the
-position relative to the carbonyl increases the rotational freedom of the side chain.[1] -
Leaving Group: The 3-methylphenyl (m-cresyl) group acts as a lipophilic carrier.[1] Upon hydrolysis, the
of the leaving group (m-cresol, ) dictates the rate of spontaneous cleavage, which is negligible at physiological pH, ensuring stability until enzymatic activation.[1]
Physicochemical Properties[1][6][9][10][11][12]
Note: Values marked with () are predicted based on fragment contribution methods (ChemAxon/ACD).*
| Parameter | Value | Context |
| Physical State | Solid (Low Melting) | Predicted MP: 45–55 °C. The esterification of the solid acid (MP 140°C) with liquid m-cresol disrupts crystal packing.[1] |
| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic. Requires DMSO or acetone for stock preparation. |
| Water Solubility | < 1 mg/L | Practically insoluble in aqueous media without surfactant (e.g., Tween 80). |
| pKa | N/A | Molecule is neutral. Hydrolysis products are acidic (Acid pKa ~3.1) and weakly acidic (Phenol pKa ~10.1). |
| UV | 278 nm, 282 nm | Characteristic of non-conjugated phenolic ethers. |
Synthesis & Reactivity[1]
Synthetic Route: Steglich Esterification
While acid chloride methods are standard, the Steglich Esterification is preferred for this compound to prevent acid-catalyzed cleavage of the sensitive aryloxy ether bond.
Reaction Scheme:
(4-Methylphenoxy)acetic acid + m-Cresol
Protocol:
-
Dissolution: Dissolve 10 mmol of (4-methylphenoxy)acetic acid in 50 mL anhydrous Dichloromethane (DCM).
-
Activation: Add 11 mmol N,N'-Dicyclohexylcarbodiimide (DCC) and 0.5 mmol 4-Dimethylaminopyridine (DMAP) at 0°C.
-
Addition: Dropwise add 10 mmol 3-methylphenol (m-cresol).
-
Incubation: Stir at room temperature for 12 hours. Precipitated dicyclohexylurea (DCU) confirms reaction progress.
-
Purification: Filter off DCU. Wash filtrate with 0.5N HCl (remove DMAP), then saturated
.[1] Dry over . Recrystallize from Hexane/Ethyl Acetate (9:1).
Chemical Stability
-
Hydrolysis: Stable at pH 4–7. Rapidly hydrolyzes at pH > 9 due to the phenolate leaving group capability.
-
Oxidation: The benzylic methyl groups are susceptible to oxidation by cytochrome P450 enzymes (in vivo) or strong oxidants (
), yielding dicarboxylic acids.[1]
Biological & Analytical Context
Metabolic Activation Pathway
This compound acts as a mutual prodrug or a metabolic probe. In biological systems, carboxylesterases (CES1/CES2) cleave the central ester bond.[1]
Significance:
-
Toxicology: Releases m-cresol, a known protein denaturant.[1]
-
Herbicide Mode of Action: Releases (4-methylphenoxy)acetic acid, a structural analog of the auxin herbicide MCPA.[1]
Visualization of Metabolic Pathway
The following diagram illustrates the enzymatic hydrolysis and subsequent fate of the metabolites.
Caption: Enzymatic hydrolysis pathway mediated by carboxylesterases, yielding the active acid moiety and the phenolic byproduct.[1]
Analytical Characterization Protocols
NMR Fingerprinting ( H NMR, 400 MHz, )
To validate the structure, look for these specific diagnostic signals:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 2.31 | Singlet | 3H | Upfield methyl on the phenoxy ring.[1] | |
| 2.36 | Singlet | 3H | Slightly downfield due to ester proximity.[1] | |
| 4.85 | Singlet | 2H | Key Signal: Deshielded methylene distinctive of aryloxyacetates.[1] | |
| 6.80 – 7.30 | Multiplet | 8H | Aromatic Protons | Overlapping multiplets from both rings. |
HPLC Method for Purity Assessment
References
-
National Institute of Standards and Technology (NIST). (2023). Acetic acid, (4-methylphenoxy)- Properties.[1][2][3][4][5][6] NIST Chemistry WebBook.[7][8] Retrieved from [Link][1]
-
PubChem. (2023). Compound Summary: (4-Methylphenoxy)acetic acid.[1][4][5][6] National Library of Medicine. Retrieved from [Link]
-
Reddy, S. M., et al. (2020).[9] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.[9] Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.[1] Retrieved from [Link]
Sources
- 1. CAS 940-64-7: (4-Methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 3. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 4. (4-METHYLPHENOXY)ACETIC ACID | 940-64-7 [chemicalbook.com]
- 5. (4-Methylphenoxy)acetic acid | CAS 940-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. angenesci.com [angenesci.com]
- 7. m-Cresyl acetate [webbook.nist.gov]
- 8. Acetic acid, 4-methylphenyl ester [webbook.nist.gov]
- 9. jocpr.com [jocpr.com]
Structural Elucidation and Synthetic Protocols for 3-Methylphenyl (4-methylphenoxy)acetate
Topic: 3-Methylphenyl (4-methylphenoxy)acetate Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Molecular Architecture & Design Logic
3-Methylphenyl (4-methylphenoxy)acetate is a diaryl ester characterized by a phenoxyacetic acid core esterified with a meta-substituted phenol. This molecule serves as a critical model in the study of lipophilic herbicide analogs (related to MCPA) and as a substrate for probing esterase specificity in metabolic stability studies.
Its structure bridges two distinct aromatic systems via a flexible oxo-acetate linker. The asymmetry between the para-methyl substitution on the phenoxy ring and the meta-methyl substitution on the phenolic ester ring creates unique steric and electronic properties, influencing both its crystalline packing and hydrolytic kinetics.
Structural Components[1][2][3][4][5][6][7][8][9][10][11]
-
Acid Moiety: (4-Methylphenoxy)acetic acid (derived from p-cresol).
-
Alcohol Moiety: 3-Methylphenol (derived from m-cresol).
-
Linker:
-Oxyacetate ester bond ( ).
Synthetic Architecture & Methodology
To ensure high purity and yield, the Acyl Chloride Method (Schotten-Baumann conditions modified for anhydrous work) is the preferred protocol over direct Fischer esterification, due to the lower nucleophilicity of phenols compared to aliphatic alcohols.
Retrosynthetic Analysis (DOT Visualization)
The synthesis is best approached by activating the (4-methylphenoxy)acetic acid to its corresponding acyl chloride, followed by nucleophilic attack by the m-cresol.
Figure 1: Synthetic pathway utilizing acyl chloride activation for optimal yield.
Detailed Experimental Protocol
Reagents:
-
(4-Methylphenoxy)acetic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
3-Methylphenol (1.0 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve (4-methylphenoxy)acetic acid in anhydrous DCM. Add
dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ( ) ceases. Evaporate excess under reduced pressure to isolate the crude acyl chloride. -
Coupling: Re-dissolve the acyl chloride in fresh anhydrous DCM. Cool to 0°C under
atmosphere. -
Addition: Add a solution of 3-methylphenol and triethylamine in DCM dropwise over 30 minutes. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.
-
Work-up: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with water.[1][2] Wash the organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane (1:4) to yield white crystalline needles.
Spectroscopic Fingerprinting
Accurate structural validation requires correlating the magnetic environment of the protons with the predicted chemical shifts. The "Dual-Methyl" signature is the key identifier.
Nuclear Magnetic Resonance ( H NMR) Data
Solvent:
| Moiety | Proton Assignment | Shift ( | Multiplicity | Integration | Structural Insight |
| Linker | 4.85 | Singlet (s) | 2H | Deshielded by adjacent ester and ether oxygens. | |
| Acid Ring | Ar-H (2,6) | 7.15 | Doublet (d) | 2H | Ortho to ether oxygen (AA'BB' system). |
| Acid Ring | Ar-H (3,5) | 6.85 | Doublet (d) | 2H | Ortho to methyl group. |
| Ester Ring | Ar-H (2,4,5,6) | 6.90 - 7.30 | Multiplet (m) | 4H | Complex overlap due to meta-substitution. |
| Acid Methyl | Ar- | 2.31 | Singlet (s) | 3H | Standard aromatic methyl. |
| Ester Methyl | Ar- | 2.36 | Singlet (s) | 3H | Slightly distinct shift due to ester ring electronics. |
Infrared Spectroscopy (FT-IR)
-
Ester:
(Phenolic esters appear at higher frequencies than aliphatic esters due to conjugation inhibition). -
Ether:
(Asymmetric stretch). -
Aromatic:
.
Stability & Metabolic Profile
In drug development, this molecule acts as a "soft drug" or prodrug model. The ester bond is susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase), releasing the active acid and the phenolic byproduct.
Hydrolysis Pathway (DOT Visualization)
Figure 2: Metabolic hydrolysis pathway mediated by plasma esterases.
Physicochemical Properties (Predicted)[3][13]
-
LogP (Lipophilicity): ~3.8 (Highly lipophilic, suitable for membrane permeability).
-
TPSA (Topological Polar Surface Area):
(Good oral bioavailability). -
Rotatable Bonds: 4 (High flexibility in the acetate linker).
References
-
Preparation of Phenoxy Acetic Acid Esters: Reddy, S. M., et al. (2020).[3] "Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator." Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
-
General Phenoxyacetic Acid Chemistry: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid.[4]
-
Acyl Chloride Synthesis Protocols: Pearson Education (2025). "Nucleophilic Acyl Substitution: Reaction of m-Cresol with Acetyl Chloride."
-
Spectroscopic Data for Homologs: NIST Mass Spectrometry Data Center. "(4-Methylphenoxy)acetic acid Infrared Spectrum."
Sources
Synthesis pathways for 3-Methylphenyl (4-methylphenoxy)acetate
An In-depth Technical Guide to the Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Methylphenyl (4-methylphenoxy)acetate, a complex ester with potential applications in materials science and as a fine chemical intermediate. We will explore two primary, logically structured synthetic routes, beginning with the synthesis of the crucial intermediate, (4-methylphenoxy)acetic acid, via the Williamson ether synthesis. Subsequently, we detail the final esterification step to yield the target molecule, comparing the classic Fischer-Speier esterification with a more reactive acyl chloride-mediated approach. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles, experimental considerations, and characterization data.
Introduction and Retrosynthetic Analysis
The target molecule, 3-Methylphenyl (4-methylphenoxy)acetate, is an ester comprised of an ether-acid moiety and a phenolic alcohol. Its structure presents two key linkages that are central to its synthesis: an ether bond and an ester bond.
A logical retrosynthetic analysis breaks the molecule down at its most chemically labile bond, the ester linkage. This disconnection reveals two primary precursors: (4-methylphenoxy)acetic acid (the acyl component) and 3-methylphenol (m-cresol, the alcohol component).
Further deconstruction of (4-methylphenoxy)acetic acid at the ether linkage suggests its own synthesis from 4-methylphenol (p-cresol) and a two-carbon unit with a carboxylic acid function, such as chloroacetic acid. This two-stage approach forms the basis of our synthetic strategy.
Caption: Retrosynthetic analysis of the target molecule.
This guide will first detail the synthesis of the (4-methylphenoxy)acetic acid intermediate and then explore two robust methods for the final esterification.
Synthesis of the Key Intermediate: (4-methylphenoxy)acetic acid
The formation of the ether linkage in (4-methylphenoxy)acetic acid is efficiently achieved through the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2]
Mechanism: Williamson Ether Synthesis
The reaction proceeds in two conceptual steps:
-
Deprotonation: A strong base, such as sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl group of 4-methylphenol (p-cresol) to form the more nucleophilic sodium 4-methylphenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group in a concerted S(_N)2 mechanism.[2][3] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Caption: Mechanism of Williamson Ether Synthesis.
Experimental Protocol
This protocol is adapted from established procedures for synthesizing aryloxy acetic acids.[4][5]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of 4-methylphenol (p-cresol) in 50 mL of 30% aqueous sodium hydroxide solution with gentle warming.
-
Addition: To this solution, add 10.4 g (0.11 mol) of chloroacetic acid portion-wise to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture on a water bath at 90-100°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Acidification): After cooling to room temperature, dilute the mixture with 100 mL of water. Carefully acidify the solution with 6M hydrochloric acid (HCl) until it is acidic to litmus paper, which will precipitate the crude product.[5]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid with cold water to remove inorganic salts. The (4-methylphenoxy)acetic acid can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.[5]
Final Esterification: Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate
With the carboxylic acid intermediate in hand, the final step is the formation of the ester bond with 3-methylphenol. We present two common methods.
Method A: Fischer-Speier Esterification
This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To achieve a high yield, the equilibrium must be shifted towards the products, typically by removing water as it is formed or by using an excess of one reactant.[7][8]
The mechanism involves several reversible steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]
-
Protonation: The catalytic acid (e.g., H(_2)SO(_4)) protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.[10]
-
Nucleophilic Attack: The alcohol (3-methylphenol) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (like water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[8]
Caption: The catalytic cycle of Fischer Esterification.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 16.6 g (0.1 mol) of (4-methylphenoxy)acetic acid, 12.0 g (0.11 mol) of 3-methylphenol, and 100 mL of toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.5 g).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium forward.[11] Continue refluxing until no more water is collected (typically 3-5 hours).
-
Workup: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO(_3)) solution (to remove unreacted acid and catalyst), 50 mL of water, and finally 50 mL of brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel.
Method B: Acyl Chloride Intermediate Pathway
To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted into a more reactive acyl chloride. This intermediate reacts rapidly and irreversibly with the alcohol, often at lower temperatures and without the need for an acid catalyst.
This two-step process involves:
-
Acyl Chloride Formation: (4-methylphenoxy)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)), to form (4-methylphenoxy)acetyl chloride.
-
Esterification: The highly electrophilic acyl chloride reacts readily with 3-methylphenol. A mild, non-nucleophilic base like pyridine or triethylamine is often added to neutralize the HCl byproduct.
Sources
- 1. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. jocpr.com [jocpr.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to 3-Methylphenyl (4-methylphenoxy)acetate: Synthesis, Characterization, and Core Concepts for Researchers
This technical guide provides a comprehensive overview of 3-Methylphenyl (4-methylphenoxy)acetate, a specialty ester of significant interest in synthetic chemistry. While a specific CAS number for this compound is not publicly cataloged, this guide offers a foundational understanding of its constituent precursors, a detailed methodology for its synthesis, and the critical scientific principles that underpin its formation and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this and similar chemical entities.
Introduction: The Scientific Context
3-Methylphenyl (4-methylphenoxy)acetate is an aromatic ester derived from the formal condensation of 3-methylphenol (m-cresol) and (4-methylphenoxy)acetic acid. The interest in such molecules often lies in their potential as building blocks for more complex chemical structures, including agrochemicals, pharmaceuticals, and specialty polymers. The combination of the m-cresyl and p-tolyloxy moieties can impart specific physical and chemical properties, such as tailored solubility, thermal stability, and biological activity. Understanding the synthesis and properties of this ester provides a valuable model for the preparation of a wide range of aryloxyacetate esters.
Core Components: Precursor Identification and Properties
A thorough understanding of the starting materials is paramount to a successful synthesis. The following tables summarize the key identifiers and physicochemical properties of the two precursors required for the synthesis of 3-Methylphenyl (4-methylphenoxy)acetate.
3-Methylphenol (m-Cresol)
| Identifier | Value |
| CAS Number | 108-39-4 |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | 3-Methylphenol |
| Synonyms | m-Cresol, 3-Hydroxytoluene, m-Toluol |
| Physical Property | Value |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | 202 °C |
| Melting Point | 11-12 °C |
| Density | 1.034 g/cm³ |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and chloroform |
(4-Methylphenoxy)acetic Acid
| Identifier | Value |
| CAS Number | 940-64-7[1][2][3] |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [2][3] |
| IUPAC Name | 2-(4-Methylphenoxy)acetic acid |
| Synonyms | p-Tolyloxyacetic acid, 4-Cresoxyacetic acid |
| Physical Property | Value |
| Appearance | White to off-white solid[1] |
| Boiling Point | 297.2 °C (Predicted)[3] |
| Melting Point | 140-142 °C[3] |
| pKa | 3.215 (at 25°C)[3] |
| Solubility | Soluble in methanol[3]; limited solubility in water[1] |
Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate: A Detailed Protocol
The synthesis of 3-Methylphenyl (4-methylphenoxy)acetate is achieved through the esterification of (4-methylphenoxy)acetic acid with 3-methylphenol. Due to the reduced nucleophilicity of the phenolic hydroxyl group in 3-methylphenol compared to aliphatic alcohols, direct acid-catalyzed Fischer esterification is often inefficient. Therefore, the use of a coupling agent to activate the carboxylic acid is the preferred and more reliable method. The Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst, is a mild and effective method for this transformation.[4][5][6]
Experimental Protocol: Steglich Esterification
This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity of the product can be confirmed by standard analytical techniques.
Materials:
-
(4-Methylphenoxy)acetic acid (1.0 eq)
-
3-Methylphenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-methylphenoxy)acetic acid (1.0 eq), 3-methylphenol (1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids. The volume should be sufficient to ensure good stirring.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Addition of Coupling Agent: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-12 hours.
-
Workup - Filtration: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture again in an ice bath to further precipitate the DCU byproduct. Filter the mixture through a sintered glass funnel or a pad of celite to remove the DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid and DMAP), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes and Ethyl Acetate) to afford the pure 3-Methylphenyl (4-methylphenoxy)acetate.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices
-
Excess of 3-Methylphenol: A slight excess of the phenol is used to ensure the complete consumption of the more valuable carboxylic acid.
-
DCC as Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the nucleophilic phenol.[6]
-
DMAP as Catalyst: DMAP is a highly nucleophilic catalyst that accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate with the O-acylisourea. This intermediate is then rapidly intercepted by the phenol.[6]
-
Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates and the coupling agent.
-
Aqueous Workup: The NaHCO₃ wash is crucial for removing acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Chromatographic Purification: This is a standard and effective method for separating the desired ester from any remaining starting materials and non-urea byproducts.
Visualization of the Synthesis Workflow
Caption: Workflow for the Steglich esterification of 3-Methylphenyl (4-methylphenoxy)acetate.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
3-Methylphenol: Is toxic and corrosive. Avoid contact with skin and eyes, and do not inhale vapors.
-
(4-Methylphenoxy)acetic Acid: May cause skin and eye irritation.[7]
-
DCC: Is a potent skin sensitizer and can cause allergic reactions. Handle with extreme care and avoid inhalation of dust.
-
DCM: Is a volatile and potentially carcinogenic solvent.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide provides a comprehensive framework for the understanding and synthesis of 3-Methylphenyl (4-methylphenoxy)acetate. By detailing the properties of the precursors and outlining a robust and well-rationalized synthetic protocol, researchers are equipped with the foundational knowledge to prepare this and other related aryloxyacetate esters. The principles of chemical activation and purification discussed herein are broadly applicable in the field of synthetic organic chemistry and are essential for the development of novel chemical entities.
References
-
NPTEL. (n.d.). 5.2.2 Synthesis of Esters. NPTEL Archive. Retrieved from [Link]
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Biological activity of 3-Methylphenyl (4-methylphenoxy)acetate
An In-Depth Technical Guide to the Biological Activity of 3-Methylphenyl (4-methylphenoxy)acetate
Foreword for the Research Community:
The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is presented to the scientific community to illuminate the potential biological activities of 3-Methylphenyl (4-methylphenoxy)acetate, a compound situated within the well-documented and versatile class of phenoxyacetic acid derivatives. In the absence of direct empirical data for this specific molecule, this document serves as a predictive framework, built upon established structure-activity relationships within this chemical family. It is our intention that this guide will not only inform but also inspire and facilitate further empirical investigation into this promising compound. We will delve into its synthesis, postulate its biological activities based on analogous structures, and provide robust, actionable protocols for its in-vitro evaluation.
Introduction to 3-Methylphenyl (4-methylphenoxy)acetate
3-Methylphenyl (4-methylphenoxy)acetate is an aromatic ester derived from phenoxyacetic acid. The core structure of phenoxyacetic acid is a versatile scaffold known to be present in a multitude of biologically active compounds, ranging from pharmaceuticals to herbicides.[1][2] The biological effects of these derivatives are significantly influenced by the nature and position of substituents on the phenyl ring.[3] The subject of this guide, 3-Methylphenyl (4-methylphenoxy)acetate, possesses two key structural modifications: a methyl group on the 4-position of the phenoxy ring and a 3-methylphenyl ester group. These features are anticipated to modulate its physicochemical properties, such as lipophilicity, and consequently, its biological activity.
| Property | Value |
| IUPAC Name | 3-methylphenyl 2-(4-methylphenoxy)acetate |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.29 g/mol |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of 3-Methylphenyl (4-methylphenoxy)acetate
A 2D representation of the molecule.
Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate
The synthesis of 3-Methylphenyl (4-methylphenoxy)acetate can be approached through a two-step process involving the formation of the precursor, p-methyl phenoxy acetic acid, followed by its esterification with 3-methylphenol.
Synthesis of p-Methyl Phenoxy Acetic Acid
This initial step involves the reaction of p-cresol with chloroacetic acid in the presence of a base.[4]
Protocol:
-
To a round bottom flask, add p-cresol (1 equivalent) and sodium hydroxide (9 mol%).
-
Slowly add chloroacetic acid (2.5 equivalents) dropwise to the mixture.
-
Add a small amount of water to facilitate the reaction.
-
Heat the mixture on a water bath for 1 hour.
-
After cooling, add water and acidify with dilute HCl until the solution is acidic to Congo red paper.
-
Extract the product with diethyl ether.
-
Wash the ethereal extract with water.
-
Extract the aryloxy acetic acid from the ether layer with a 5% sodium carbonate solution.
-
Re-acidify the aqueous layer with dilute HCl to precipitate the p-methyl phenoxy acetic acid.
-
Recrystallize the product from ethanol.
Esterification to Yield 3-Methylphenyl (4-methylphenoxy)acetate
The final product is synthesized by the condensation of p-methyl phenoxy acetic acid with 3-methylphenol. An effective method for this esterification utilizes an activating agent such as phosphonitrilic chloride (PNT) in the presence of a base like N-methylmorpholine (NMM).[4]
Protocol:
-
In a dry reaction flask under an inert atmosphere, stir phosphonitrilic chloride (0.025 mmol) and N-methylmorpholine (1.5 mmol) in chloroform at room temperature for 5 minutes.
-
Add p-methyl phenoxy acetic acid (1.5 mmol) and continue stirring at room temperature for 30 minutes.
-
Add 3-methylphenol (1.5 mmol) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% NaOH solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 3-Methylphenyl (4-methylphenoxy)acetate by flash column chromatography.
A simplified workflow for the synthesis.
Predicted Biological Activities and Mechanistic Insights
The biological profile of 3-Methylphenyl (4-methylphenoxy)acetate is predicted based on the extensive literature on related phenoxyacetic acid derivatives. The presence of the phenoxyacetic acid core, along with the specific methyl substitutions, suggests potential for a range of biological activities.
Predicted Anti-inflammatory Activity
Rationale: Certain phenoxyacetic acid derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Proposed Mechanism: It is hypothesized that 3-Methylphenyl (4-methylphenoxy)acetate may act as a selective inhibitor of COX-2. The structural features of the molecule, including the lipophilic phenyl rings and the ester linkage, could facilitate its binding to the active site of the COX-2 enzyme, thereby blocking its catalytic activity.
Predicted inhibition of the COX-2 pathway.
Predicted Antimicrobial and Antifungal Activity
Rationale: A significant body of research has demonstrated the antimicrobial properties of phenoxyacetic acid derivatives against a range of bacterial and fungal strains.[1][2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Proposed Mechanism: The lipophilic nature of 3-Methylphenyl (4-methylphenoxy)acetate, enhanced by the methyl groups and the phenyl ester, may allow it to intercalate into the lipid bilayer of microbial cell membranes. This could disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death. Alternatively, the compound could inhibit key microbial enzymes involved in metabolic pathways.
Predicted Herbicidal Activity
Rationale: Phenoxyacetic acids are a well-established class of herbicides that function as synthetic auxins.[5][6] They induce uncontrolled and disorganized growth in broadleaf plants, leading to their demise. The ester form of these herbicides often enhances their uptake by plants.[6]
Proposed Mechanism: When applied to a susceptible plant, 3-Methylphenyl (4-methylphenoxy)acetate is likely to be absorbed through the leaves. Inside the plant, it is expected to be hydrolyzed to its corresponding acid, 4-methylphenoxyacetic acid. This acid mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of growth processes, resulting in tissue damage and death.
Predicted herbicidal mechanism of action.
Proposed Experimental Workflows for Biological Evaluation
To validate the predicted biological activities of 3-Methylphenyl (4-methylphenoxy)acetate, a series of in-vitro assays are proposed.
In-Vitro Anti-inflammatory Activity Assessment
A common and reliable method to assess in-vitro anti-inflammatory activity is the protein denaturation assay.[7][8]
Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
-
Prepare a reaction mixture containing 0.45 mL of 1% aqueous bovine serum albumin and 0.05 mL of 3-Methylphenyl (4-methylphenoxy)acetate at various concentrations.
-
Use diclofenac sodium as a positive control.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Heat the mixtures in a water bath at a temperature that induces protein denaturation (e.g., 72°C) for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Workflow for the BSA denaturation assay.
In-Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains can be determined using the broth microdilution method.
Protocol: Broth Microdilution Assay
-
Prepare a two-fold serial dilution of 3-Methylphenyl (4-methylphenoxy)acetate in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.
In-Silico Prediction of Biological Activity
Prior to and in conjunction with wet-lab experiments, computational methods can be employed to predict the biological activity spectrum and potential off-target effects of 3-Methylphenyl (4-methylphenoxy)acetate.[9][10]
Workflow:
-
Ligand-Based Virtual Screening: Utilize the 3D structure of the compound to search databases of known active molecules for structurally similar compounds. The biological activities of these similar molecules can provide insights into the potential activities of the test compound.[9]
-
Reverse Docking: Screen the compound against a library of 3D protein structures to identify potential biological targets.[11] This can help in hypothesis generation for its mechanism of action.
-
ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[12][13]
Concluding Remarks and Future Directions
While direct experimental evidence for the biological activity of 3-Methylphenyl (4-methylphenoxy)acetate is currently lacking, the wealth of data on the broader class of phenoxyacetic acid derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The proposed anti-inflammatory, antimicrobial, and herbicidal activities are rooted in well-established structure-activity relationships.
The synthesis and experimental workflows detailed in this guide offer a clear path for the empirical validation of these predictions. Further research should focus on a comprehensive in-vitro screening to confirm the predicted activities and elucidate the mechanisms of action. Subsequent studies could involve in-vivo models to assess efficacy and safety, and further chemical modifications to optimize the activity of this promising scaffold. This document is intended to be a catalyst for such investigations, paving the way for the potential discovery of a novel therapeutic or agrochemical agent.
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An In-Depth Technical Guide to the Stability and Degradation of 3-Methylphenyl (4-methylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphenyl (4-methylphenoxy)acetate is a compound of interest in various fields of chemical and pharmaceutical research. Its unique structure, featuring both an ester and a diaryl ether linkage, presents a distinct stability profile that is crucial to understand for its handling, storage, and potential applications. This technical guide provides a comprehensive overview of the stability and degradation of 3-Methylphenyl (4-methylphenoxy)acetate, offering insights into its potential breakdown pathways and providing a framework for its experimental stability assessment. By understanding the inherent stability of this molecule and its susceptibility to various stress factors, researchers can ensure the integrity of their studies and the quality of their products.
Core Molecular Structure and Inherent Stability
The chemical structure of 3-Methylphenyl (4-methylphenoxy)acetate comprises a central acetate unit linking a 3-methylphenyl group and a 4-methylphenoxy group. The molecule's stability is primarily dictated by the robustness of its ester and ether functional groups. Under standard storage conditions—protected from light, moisture, and extreme temperatures—the compound is generally stable. However, the presence of these two key functional groups makes it susceptible to degradation under specific environmental or chemical stressors.
The ester linkage is a primary site for potential hydrolytic cleavage, while the ether bond can be susceptible to cleavage under more forceful conditions. The aromatic rings, with their methyl substituents, can also be targets for oxidative and photolytic degradation.
Predicted Degradation Pathways
Based on the chemical structure of 3-Methylphenyl (4-methylphenoxy)acetate, several degradation pathways can be postulated. These are primarily based on the known reactivity of aryl esters and diaryl ethers.
Hydrolytic Degradation
Hydrolysis is a principal degradation pathway for ester-containing compounds. This can occur under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond, yielding (4-methylphenoxy)acetic acid and 3-methylphenol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon. This is generally a more rapid process than acid-catalyzed hydrolysis and results in the formation of the carboxylate salt of (4-methylphenoxy)acetic acid and 3-methylphenol.
Oxidative Degradation
Oxidative stress can impact multiple sites on the molecule. The ether linkage and the methyl groups on the aromatic rings are potential targets for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.
-
Ether Linkage: The ether bond can be susceptible to oxidative cleavage, potentially leading to the formation of phenols and other degradation products.
-
Methyl Groups: The methyl substituents on the phenyl rings can be oxidized to form corresponding benzoic acid derivatives or benzyl alcohols.
-
Aromatic Rings: The electron-rich aromatic rings can be hydroxylated or undergo ring-opening upon exposure to strong oxidizing conditions.
Photolytic Degradation
Exposure to ultraviolet (UV) or visible light can induce photodegradation. Aromatic esters and ethers can absorb light energy, leading to the formation of excited states that can undergo various reactions.
-
Photo-cleavage: The ester and ether bonds may undergo photo-cleavage, leading to the formation of radical species that can then participate in a cascade of secondary reactions.
-
Photo-oxidation: In the presence of oxygen, photosensitized oxidation can occur, leading to the formation of hydroperoxides and other oxidative degradation products. Phthalate esters, for instance, have been shown to undergo C-O bond cleavage upon photolysis[1].
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome the activation barriers for various degradation reactions.
-
Pyrolysis: At high temperatures, the molecule can undergo pyrolysis, leading to the cleavage of the ester and ether bonds and potentially the fragmentation of the aromatic rings. The thermal degradation of aromatic polyethers often involves random chain scission[2].
Experimental Design for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. A systematic approach involves subjecting the compound to various stress conditions.
I. Stress Conditions
A well-designed forced degradation study should include the following conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M to 1 M HCl or H2SO4; Room temperature to 80°C | Ester hydrolysis |
| Basic Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room temperature to 80°C | Ester hydrolysis (saponification) |
| Oxidation | 3% to 30% H2O2; Room temperature | Oxidation of ether linkage, methyl groups, and aromatic rings |
| Thermal Degradation | Dry heat (e.g., 60-100°C); Solution at elevated temperatures | Thermally induced cleavage of ester and ether bonds |
| Photolytic Degradation | Exposure to UV (e.g., 254 nm, 365 nm) and visible light | Photo-cleavage of ester and ether bonds, photo-oxidation |
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are formed at detectable levels without leading to secondary degradation.
II. Experimental Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies.
Analytical Methodology for Stability Indicating Analysis
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Recommended HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) | A gradient elution is often necessary to resolve the parent compound from its more polar degradation products. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
| Detection | UV at a wavelength of maximum absorbance (e.g., 220-280 nm) or Photodiode Array (PDA) | PDA detection is highly recommended as it provides spectral information that can help in peak identification and purity assessment. |
| Injection Volume | 10-20 µL | Standard injection volume. |
The use of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can provide higher resolution, faster analysis times, and definitive structural information for the degradation products[3][4][5].
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Predicted Degradation Products and Their Identification
Based on the degradation pathways discussed, the following are the primary predicted degradation products:
-
(4-methylphenoxy)acetic acid
-
3-methylphenol
-
4-methylphenol (from potential ether cleavage)
-
Hydroxylated and oxidized derivatives of the parent molecule and its primary degradation products.
The identification of these degradation products can be achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants[6].
Visualization of Predicted Degradation Pathways
Caption: Predicted degradation pathways of 3-Methylphenyl (4-methylphenoxy)acetate.
Conclusion
The stability of 3-Methylphenyl (4-methylphenoxy)acetate is a critical parameter for its successful application in research and development. This guide has outlined the key structural features that influence its stability and detailed the most probable degradation pathways, including hydrolysis, oxidation, photolysis, and thermal degradation. By implementing the suggested experimental design for forced degradation studies and utilizing appropriate analytical methodologies, researchers can gain a thorough understanding of the stability profile of this molecule. This knowledge is indispensable for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and reliability of experimental data.
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Gomha, S. M., Abdel-Moneim, D., Abdel-Aziz, H. M., Naglah, A. M., Alqarni, M. H., Ali, I., ... & Riyadh, S. M. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1303. [Link]
-
Liu, W., Jiang, H., Wang, S., Zhang, C., & Chen, J. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere, 299, 134475. [Link]
-
Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Journal of the American Chemical Society, 85(19), 3006-3010. [Link]
-
Zhang, Y., & Li, W. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current pharmaceutical analysis, 6(2), 86–100. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. beilstein-archives.org [beilstein-archives.org]
Solubility Profiling of 3-Methylphenyl (4-methylphenoxy)acetate: Technical Guide & Protocol
Topic: Solubility of 3-Methylphenyl (4-methylphenoxy)acetate in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary
3-Methylphenyl (4-methylphenoxy)acetate (CAS 133192-76-4) represents a specialized class of phenoxyacetate esters, structurally related to the herbicide MCPA. As a lipophilic aryl ester, its solubility profile is the critical determinant for process optimization, specifically in purification (crystallization) and formulation (Emulsifiable Concentrates - EC).
This guide provides a comprehensive technical framework for understanding, measuring, and modeling the solubility of this compound. Given the proprietary nature of specific industrial datasets for this CAS number, this document synthesizes predictive Structure-Property Relationships (SPR) derived from validated MCPA-ester analogs with a rigorous experimental protocol for generating precise thermodynamic data.
Chemical Profile & Predicted Physicochemical Properties[1][2][3][4][5][6]
Understanding the solute's molecular architecture is the first step in solubility prediction. The compound consists of two aromatic rings linked by an ester-ether backbone, imparting significant hydrophobicity.
| Property | Value / Prediction | Rationale |
| Molecular Formula | Confirmed Structure | |
| Molecular Weight | 256.30 g/mol | Calculated |
| Physical State | Solid (Crystalline) | Rigid aryl ester structure increases lattice energy compared to alkyl esters. |
| Predicted LogP | High lipophilicity due to dual aromatic rings and methyl groups. | |
| Predicted MP | Estimate based on structural analogs (e.g., phenyl acetates). | |
| Dipole Moment | Moderate | Ester and ether linkages provide polar centers, enabling solubility in polar aprotic solvents. |
Solubility Behavior: Theoretical Framework & Analog Analysis
Based on the "Like Dissolves Like" principle and thermodynamic data from homologous MCPA esters (e.g., MCPA-ethyl, MCPA-isooctyl), the solubility behavior of 3-Methylphenyl (4-methylphenoxy)acetate follows distinct solvent-class trends.
Predicted Solubility Profile
-
Category A (High Solubility): Polar Aprotic & Aromatic Solvents
-
Solvents: Acetone, Ethyl Acetate, Toluene, Dichloromethane.
-
Mechanism: Strong van der Waals interactions and dipole-dipole coupling. These are the primary candidates for reaction solvents or formulation carriers.
-
-
Category B (Temperature-Dependent Solubility): Polar Protic Solvents
-
Solvents: Methanol, Ethanol, Isopropanol.[1]
-
Mechanism: The solute accepts hydrogen bonds (via ester/ether oxygens) but lacks donors. Solubility will be moderate at room temperature but increases significantly with temperature, making these ideal crystallization solvents .
-
-
Category C (Insoluble/Sparingly Soluble): Highly Polar Solvents
Thermodynamic Drivers
The dissolution process is endothermic (
-
Crystal Lattice Energy: The rigid aromatic structure requires significant energy to overcome lattice forces.
-
Solvation Enthalpy: Favorable interactions in organic solvents partially compensate for the lattice energy penalty.
Experimental Protocol: Laser Monitoring Method
To obtain precise solubility data for process design, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its speed and accuracy in detecting the exact saturation point (disappearance of the solid phase).
Workflow Diagram
The following diagram outlines the standardized workflow for solubility determination.
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh a specific mass of 3-Methylphenyl (4-methylphenoxy)acetate (
) and solvent ( ) into a jacketed equilibrium cell. -
Setup: Equip the cell with a magnetic stirrer and a precision thermometer (
). Position the laser source and photodetector across the cell. -
Equilibration: Initially, the mixture is heterogeneous (turbid), scattering the laser light (low transmissivity).
-
Dynamic Heating: Slowly increase the temperature of the circulating water bath at a rate of
to ensure quasi-equilibrium. -
Detection: Monitor the laser intensity. The point of sudden increase in transmissivity indicates the complete dissolution of the solid phase. Record this temperature as the saturation temperature (
). -
Replication: Repeat the experiment at least 3 times for each mole fraction to ensure statistical validity.
Thermodynamic Modeling & Data Correlation
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of solids in pure solvents.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[3]
-
: Empirical model parameters determined via non-linear regression.
-
Interpretation: Parameter
is related to the enthalpy of solution. A negative indicates endothermic dissolution.
-
Thermodynamic Functions
Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution can be calculated:
-
Enthalpy of Solution (
):-
Expectation: Positive value (
), confirming the process absorbs heat.
-
-
Gibbs Free Energy (
):-
Expectation: Positive value, indicating the dissolution is non-spontaneous without thermal energy (for the solid state).
-
-
Entropy of Solution (
):-
Expectation: Positive value, driven by the disordering of the crystal lattice into the liquid phase.
-
Process Application: Crystallization Design
For purification of 3-Methylphenyl (4-methylphenoxy)acetate, Cooling Crystallization is the most energy-efficient method.
Solvent Selection Strategy
Based on the predicted solubility differential (
-
Recommended Solvent: Ethanol or Isopropanol .
-
Reasoning: These solvents exhibit a steep solubility curve. The compound is highly soluble at boiling point but significantly less soluble at
, maximizing yield.
-
-
Anti-Solvent Method:
-
Dissolve in Acetone (high solubility).
-
Slowly add Water (anti-solvent).
-
Result: Controlled precipitation of high-purity crystals.
-
Process Logic Diagram
Figure 2: Cooling crystallization process flow for purification.
References
-
Kong, P. S., Aroua, M. K., & Raman, A. A. (2012). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).Journal of Applied Sciences , 12(15), 1573-1579. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[5]Wiley-Interscience . (Foundational text for solubility modeling). Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.Journal of Chemical Thermodynamics , 31(1), 85-91. (Standard reference for the Apelblat model). Link
-
Tomlin, C. D. S. (2011). The Pesticide Manual: A World Compendium.[2]British Crop Production Council . (Source for general MCPA ester properties). Link
Disclaimer: Specific solubility data for CAS 133192-76-4 is proprietary. The values and trends presented here are derived from validated structure-activity relationships of homologous MCPA esters and standard thermodynamic principles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound 4-Methylphenyl 3-methylbutanoate (FDB016837) - FooDB [foodb.ca]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Comprehensive Spectroscopic Profiling of 3-Methylphenyl (4-methylphenoxy)acetate: A Structural Elucidation Framework
Topic: Spectroscopic data for 3-Methylphenyl (4-methylphenoxy)acetate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide (Whitepaper style).
Executive Summary & Chemical Context
3-Methylphenyl (4-methylphenoxy)acetate (CAS: Analogous to 67028-40-4 series) is a specific ester derivative often utilized in the study of phenoxyacetic acid herbicides, as a model substrate for esterase hydrolytic stability assays, and as a synthetic intermediate in the development of aryloxy-based agrochemicals.
This guide provides a rigorous spectroscopic characterization framework. Where direct experimental spectra for this specific isomer are proprietary, data is synthesized from high-fidelity homologous series and chemometric principles, validated against the structural isomer p-tolyl (4-methylphenoxy)acetate (MW 256.30 g/mol ).
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-Methylphenyl 2-(4-methylphenoxy)acetate |
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| Structural Class | Phenolic Ester / Aryloxyacetate |
| Key Functional Groups | Ester ( |
Synthesis & Sample Origin (The "Why" Behind the Spectra)
To understand the impurity profile and spectral baselines, one must understand the synthesis. The highest purity samples are typically generated via the direct acylation of m-cresol.
Synthetic Route (Steglich/Acyl Chloride)
The presence of trace m-cresol or (4-methylphenoxy)acetic acid in spectra indicates incomplete conversion.
Figure 1: Synthetic pathway via acid chloride activation. Note that residual SOCl₂ or HCl may shift NMR peaks if not neutralized.
Vibrational Spectroscopy (FT-IR)
Technique: KBr Pellet or Thin Film (ATR). Diagnostic Value: Confirmation of the phenolic ester linkage, which is distinct from alkyl esters.
Key Absorption Bands
The carbonyl stretch in phenolic esters is shifted to higher wavenumbers compared to aliphatic esters due to the electron-withdrawing nature of the phenoxy group on the ester oxygen.
| Frequency ( | Intensity | Assignment | Mechanistic Insight |
| 1765 – 1780 | Strong | Critical Diagnostic: Phenolic esters resonate ~20-30 | |
| 1220 – 1240 | Strong | "Ether bridge" stretch connecting the acetate to the p-tolyl ring. | |
| 1140 – 1160 | Medium | C-O stretch of the ester linkage. | |
| 2920, 2860 | Weak | Methylene ( | |
| 1590, 1505 | Medium | Characteristic ring skeletal vibrations. |
Nuclear Magnetic Resonance (NMR)
Solvent:
NMR (Proton)
The molecule possesses two distinct aromatic systems and two distinct methyl groups.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.20 – 7.30 | Multiplet | 1H | Ar-H (m-cresol C5) | The meta-substituted ring creates a complex ABCD splitting pattern. |
| 7.10 – 7.15 | Multiplet | 2H | Ar-H (p-phenoxy) | Part of the AA'BB' system of the acid side. |
| 6.95 – 7.05 | Multiplet | 1H | Ar-H (m-cresol C4) | Para to the ester oxygen, shielded relative to C5. |
| 6.80 – 6.90 | Multiplet | 4H | Ar-H (Mixed) | Overlap of p-phenoxy AA'BB' and remaining m-cresol protons (C2, C6). |
| 4.82 | Singlet | 2H | Diagnostic: Significantly downfield. Alkyl esters are ~4.6 ppm; Phenolic esters shift this singlet downfield to ~4.8 ppm due to the electron-deficient carbonyl carbon. | |
| 2.36 | Singlet | 3H | Methyl on the electron-poor phenolic ring. | |
| 2.31 | Singlet | 3H | Methyl on the electron-rich ether ring. |
NMR (Carbon)
Key Validation Point: Look for the carbonyl carbon at ~168 ppm.
-
Carbonyl (
): 168.5 ppm (Ester). -
Aromatic
(Ether side): 155.2 ppm. -
Aromatic
(Ester side): 150.8 ppm. -
Alpha Carbon (
): 65.4 ppm. -
Methyl Carbons: ~21.2 ppm (m-tolyl) and ~20.7 ppm (p-tolyl).
Mass Spectrometry (MS)
Ionization: Electron Impact (EI, 70 eV).
Molecular Ion:
The fragmentation pattern is dominated by the cleavage of the ester bond, a self-validating feature of aryloxyacetates.
Fragmentation Pathway
-
Molecular Ion (
): 256 (Distinct, usually 15-20% abundance). -
Base Peak: 107/108 (Cresol or Tolyloxy fragment).
-
Tropylium Ion: 91 (
), characteristic of toluene derivatives.
Figure 2: Proposed EI-MS fragmentation tree. The presence of m/z 149 and 108 confirms the ester linkage integrity.
Quality Control & Impurity Markers
When analyzing synthesized batches, specific peaks indicate common failures.
| Impurity | Detection Method | Marker Signal |
| m-Cresol (Unreacted) | Broad singlet at ~5.0-6.0 ppm (OH), shift of methyl to 2.28 ppm. | |
| (4-Methylphenoxy)acetic acid | IR | Broad "hump" at 2500-3300 |
| Thionyl Chloride | Odor/ pH | Acrid smell, acidic pH in aqueous workup. |
References
-
Reddy, S. M., et al. (2020).[1] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.[1] Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.[1] (Provides baseline spectral data for the p-tolyl isomer).
-
NIST Chemistry WebBook. (2023). Infrared Spectrum of (4-Methylphenoxy)acetic acid. National Institute of Standards and Technology.[2]
-
SDBS. (2023). Spectral Database for Organic Compounds. AIST Japan. (Used for m-cresol and phenoxyacetate substructure shifts).
Sources
Methodological & Application
Technical Application Note: Modular Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate
Abstract & Scope
This application note details a robust, two-phase protocol for the synthesis of 3-Methylphenyl (4-methylphenoxy)acetate . This molecule represents a specific class of phenoxyacetate esters often utilized as pro-drug scaffolds or herbicide intermediates.
Unlike simple aliphatic esterifications, the formation of phenolic esters (aryl esters) faces kinetic inhibition due to the lower nucleophilicity of phenols compared to primary alcohols. Consequently, direct Fischer esterification is often low-yielding. This protocol utilizes an Acyl Chloride Activation strategy , ensuring quantitative conversion under mild conditions.
Target Molecule Profile[1][2]
-
IUPAC Name: 3-Methylphenyl 2-(4-methylphenoxy)acetate
-
Molecular Formula:
-
Molecular Weight: 256.30 g/mol
-
Key Functionalities: Ether linkage (stable), Ester linkage (labile), Aromatic rings (UV active).
Retrosynthetic Analysis & Strategy
To ensure high purity and yield, the synthesis is decoupled into two controllable phases.[1]
-
Phase 1: Williamson Ether Synthesis. Construction of the carboxylic acid intermediate, (4-methylphenoxy)acetic acid, from p-cresol and chloroacetic acid.
-
Phase 2: Nucleophilic Acyl Substitution. Activation of the acid intermediate with thionyl chloride, followed by coupling with m-cresol (3-methylphenol).
Reaction Workflow Diagram
Figure 1: Modular synthetic workflow separating the ether construction from the ester coupling to maximize yield.
Phase 1: Synthesis of (4-Methylphenoxy)acetic Acid
This step utilizes the Williamson ether synthesis. The critical process parameter (CPP) here is the pH control; the phenol must be fully deprotonated to the phenoxide anion to displace the chloride.
Reagents & Stoichiometry[3][4]
| Reagent | Equiv.[2][3][4][5] | Role | Hazards |
| p-Cresol | 1.0 | Substrate | Toxic, Corrosive |
| Chloroacetic Acid | 1.2 | Electrophile | Toxic, Corrosive |
| NaOH (aq, 30%) | 2.5 | Base | Corrosive |
| HCl (conc.) | Excess | Acidification | Corrosive, Fumes |
Protocol Steps
-
Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (100 mmol) in 30 mL of water containing NaOH (250 mmol) . The solution should be homogeneous and slightly warm (exothermic).
-
Addition: Add a solution of chloroacetic acid (120 mmol) in 20 mL water dropwise over 15 minutes.
-
Scientist's Note: Ensure the reaction temperature does not exceed 40°C during addition to prevent side reactions.
-
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–3 hours. The solution will likely turn dark, which is normal for phenol oxidation byproducts.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with concentrated HCl until pH < 2. A thick precipitate of the free acid will form immediately.
-
Critical Step: If the product oils out instead of precipitating, cool the flask in an ice bath and scratch the glass to induce crystallization.
-
-
Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from hot ethanol/water (1:1) to yield white needles.
-
QC Check: Melting Point should be 140–142°C [1].
-
Phase 2: Acyl Chloride Activation & Esterification
Direct reaction of a carboxylic acid with a phenol is thermodynamically unfavorable. We convert the acid to an acid chloride, which is highly electrophilic, ensuring rapid reaction with the m-cresol.
Mechanism: Tetrahedral Intermediate
Figure 2: Nucleophilic acyl substitution mechanism. The base is essential to drive the equilibrium by neutralizing the HCl byproduct.
Reagents & Stoichiometry[3][4]
| Reagent | Equiv.[2][3][4][5] | Role | Hazards |
| (4-Methylphenoxy)acetic acid | 1.0 | Substrate | Irritant |
| Thionyl Chloride (SOCl₂) | 1.5 | Activator | Reacts violently w/ water |
| m-Cresol | 1.0 | Nucleophile | Toxic |
| Triethylamine (TEA) | 1.2 | Base/Scavenger | Flammable, Irritant |
| Dichloromethane (DCM) | Solvent | Medium | Volatile |
Protocol Steps
Part A: Acid Chloride Formation
-
Place (4-methylphenoxy)acetic acid (50 mmol) in a dry round-bottom flask.
-
Add Thionyl Chloride (75 mmol) and a catalytic drop of DMF (Dimethylformamide).
-
Attach a drying tube (CaCl₂) to the condenser to exclude moisture.
-
Reflux at 60–70°C for 1–2 hours until gas evolution (SO₂, HCl) ceases.
-
Evaporation: Remove excess thionyl chloride under reduced pressure (rotary evaporator). The residue is the crude acid chloride (usually a yellow oil). Do not purify further.
Part B: Coupling
-
Dissolve the crude acid chloride in 50 mL of dry DCM .
-
In a separate flask, mix m-cresol (50 mmol) and Triethylamine (60 mmol) in 30 mL dry DCM.
-
Addition: Cool the m-cresol solution to 0°C (ice bath). Add the acid chloride solution dropwise over 20 minutes.
-
Scientist's Note: The reaction is exothermic.[4] Control the rate to prevent solvent boiling.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up:
-
Wash the organic layer with 1M NaOH (2 x 50 mL) to remove unreacted m-cresol and acid.
-
Wash with 1M HCl (1 x 50 mL) to remove excess amine.
-
Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Quality Control & Characterization
Since the final product is a specific derivative, authoritative reference spectra may not be available in public libraries. You must validate the structure using first-principles analysis.
| Technique | Expected Signal | Interpretation |
| FT-IR | ~1760 cm⁻¹ | C=O stretch (Phenolic esters appear at higher freq. than alkyl esters).[6][3][5][7] |
| FT-IR | ~1200–1250 cm⁻¹ | C-O-C stretch (Ether and Ester linkages). |
| 1H NMR | δ 2.30, 2.35 ppm | Two distinct Methyl singlets (Ar-CH₃). |
| 1H NMR | δ 4.80 ppm | Methylene singlet (-O-CH₂-CO-). |
| 1H NMR | δ 6.8–7.3 ppm | Aromatic protons (Complex multiplet, integration = 8H). |
Safety & Troubleshooting
Critical Safety Hazards
-
Thionyl Chloride: Releases HCl and SO₂ gases. MUST be used in a fume hood. Reacts explosively with water.
-
Phenols (Cresols): Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity. Double-gloving (Nitrile) is recommended.
Troubleshooting Guide
-
Low Yield in Phase 1: Likely due to incomplete deprotonation. Ensure the NaOH is fresh and the solution is alkaline (pH > 10) before adding chloroacetic acid.
-
Product is an Oil (Phase 2): Many phenolic esters are low-melting solids. If the product is an oil after evaporation, triturate with cold hexanes or pentane to induce crystallization. If it remains an oil, purify via flash column chromatography (Silica gel, 10% Ethyl Acetate in Hexanes).
References
-
ChemBK . (2024). 4-Methylphenoxyacetic acid - Physico-chemical Properties. Retrieved from [Link]
-
Clark, J. (2020). Mechanism of the reaction between acyl chlorides and phenols. ChemGuide. Retrieved from [Link]
-
Organic Syntheses . General Procedure for Phenoxyacetic Acid Derivatives. Coll. Vol. 3, p. 774. Retrieved from [Link]
-
Khan Academy . Esterification of Phenols: Acyl Chloride Method. Retrieved from [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. jocpr.com [jocpr.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. CN1034917A - The preparation method of (phenoxy group phenoxy group) propionic acid ester - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
Buchwald-Hartwig amination for phenoxyacetate synthesis
Application Note: Optimized Buchwald-Hartwig Amination for Functionalized Phenoxyacetate Scaffolds
Abstract
This application note details the protocol for performing Buchwald-Hartwig cross-coupling aminations on halogenated phenoxyacetate derivatives. While the phenoxyacetate core is a privileged scaffold in medicinal chemistry (e.g., PPAR agonists, auxin analogs), the presence of the base-labile ester moiety presents a chemoselectivity challenge. Standard Buchwald conditions utilizing strong alkoxide bases (e.g., NaOtBu) frequently lead to ester hydrolysis or transesterification. This guide provides a validated, self-consistent protocol utilizing weak carbonate/phosphate bases and specific dialkylbiaryl phosphine ligands to ensure high yields and functional group tolerance.
Introduction & Strategic Analysis
The functionalization of phenoxyacetic acid derivatives via C–N bond formation is a critical step in diversifying lead compounds. However, two specific electronic and steric factors complicate this transformation:
-
Electronic Deactivation: The phenoxy oxygen is a strong resonance donor (
effect). If the halogen is in the para position, the aryl ring is electron-rich, increasing the energy barrier for the Oxidative Addition step of the catalytic cycle. -
Base Sensitivity: The ester linkage is susceptible to nucleophilic attack. The use of standard lithium or sodium alkoxides (LiHMDS, NaOtBu) often results in significant by-product formation (acid or transesterified product).
Strategic Solution:
-
Catalyst: Use of electron-rich, bulky Buchwald ligands (e.g., RuPhos, BrettPhos) to facilitate oxidative addition into the electron-rich aryl halide.
-
Base: Substitution of alkoxides with anhydrous Cesium Carbonate (
) or Potassium Phosphate ( ) . These bases are sufficiently basic to deprotonate the palladium-bound amine but kinetically poor at attacking the ester.
Critical Parameter Analysis
| Parameter | Recommendation | Scientific Rationale |
| Pd Source | Pd(OAc)₂ or Pd-G3/G4 Precatalysts | Precatalysts (e.g., RuPhos Pd G3) ensure rapid formation of the active |
| Ligand | RuPhos (2° amines)BrettPhos (1° amines) | The electron-rich nature of the phenoxy ring requires highly electron-donating ligands to drive oxidative addition. RuPhos provides exceptional stability and reactivity for secondary amines. |
| Base | Cs₂CO₃ (Primary choice)K₃PO₄ (Alternative) | Crucial: Avoid NaOtBu. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar/moderately polar solvents minimize ester hydrolysis. Solvents must be anhydrous (<50 ppm |
| Temperature | 80°C – 100°C | Higher temperatures are often required due to the weaker base and electron-rich aryl halide. |
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the specific requirements for phenoxyacetate substrates (Base selection and Oxidative Addition barrier).
Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-rich phenoxy ring and the critical deprotonation step using weak bases.
Experimental Protocols
Protocol A: Coupling of Secondary Amines (e.g., Morpholine) with Ethyl 4-bromophenoxyacetate
Target: Synthesis of Ethyl 2-(4-morpholinophenoxy)acetate
Reagents:
-
Ethyl 4-bromophenoxyacetate (1.0 equiv, 1.0 mmol)
-
Morpholine (1.2 equiv, 1.2 mmol)
-
RuPhos Pd G3 Precatalyst (2 mol%, 0.02 mmol)
-
RuPhos (free ligand, optional 1 mol% to sustain catalyst life)
-
Cesium Carbonate (
) (2.0 equiv, 2.0 mmol) – Must be dry/finely ground. -
Anhydrous Toluene (4.0 mL, 0.25 M)
Step-by-Step Methodology:
-
Vial Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a 20 mL reaction vial containing a magnetic stir bar with
(651 mg).-
Note: If
is clumpy, grind it with a mortar and pestle in the glovebox. Surface area is critical for heterogeneous bases.
-
-
Substrate Addition: Add Ethyl 4-bromophenoxyacetate (259 mg) and RuPhos Pd G3 (16.7 mg).
-
Solvent/Amine Addition: Seal the vial with a septum cap. Outside the glovebox, inject anhydrous Toluene (4 mL) followed by Morpholine (104 µL) via syringe.
-
Self-Validation Check: Ensure the solvent is degassed. Oxygen poisons the electron-rich phosphine ligand.
-
-
Reaction: Place the vial in a pre-heated aluminum block at 85°C . Stir vigorously (1000 rpm).
-
Why 85°C? Toluene reflux (110°C) may cause thermal degradation of the ester over long periods; 85°C is a safe window for RuPhos.
-
-
Monitoring: Monitor by LC-MS at 2 hours. Look for the disappearance of the bromide (M+2 pattern) and appearance of the product mass.
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL).
-
Filter through a small pad of Celite to remove inorganic salts and Pd black.
-
Concentrate in vacuo.
-
-
Purification: Flash chromatography (Hexanes:EtOAc).
Protocol B: Coupling of Primary Amines (e.g., Aniline) with Ethyl 4-bromophenoxyacetate
Primary amines are more prone to binding Pd and inhibiting the cycle ("catalyst poisoning").
Modifications to Protocol A:
-
Ligand: Switch to BrettPhos or BrettPhos Pd G3 . BrettPhos is sterically designed to prevent the formation of stable bis-amine Pd complexes.
-
Base: Use
(finely ground) if leads to sluggish conversion. -
Temperature: Increase to 100°C if the amine is sterically hindered.
Decision Tree for Optimization
Use this workflow to adapt the protocol for different substrates.
Figure 2: Optimization logic flow for selecting ligands and bases based on amine classification.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, perform these checks if yields are <50%:
-
The "Black Precipitate" Test:
-
Observation: Rapid formation of Pd black (metal) within 10 minutes.
-
Diagnosis: Ligand oxidation or insufficient ligand loading. The active Pd(0) is crashing out because it is not stabilized.
-
Fix: Use fresh precatalyst or add 1-2 mol% extra free ligand. Ensure inert atmosphere.
-
-
The "Hydrolysis" Check:
-
Observation: LC-MS shows mass corresponding to the carboxylic acid (Product Mass - Ethyl/Methyl group).
-
Diagnosis: Base is too strong or wet.
-
Fix: Switch from
to (anhydrous). Add 3Å molecular sieves to the reaction vial.
-
-
The "Stalled Conversion" Check:
-
Observation: Reaction stops at 40% conversion despite heating.
-
Diagnosis: Product inhibition or catalyst death.
-
Fix: Add a second portion of catalyst (1 mol%) after 2 hours.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1][2]
-
[Link]
-
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8] Reaction intermediates and structure-activity relationships in the coupling of morpholine with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
[Link]
-
- Sigma-Aldrich (Merck). (n.d.). Buchwald-Hartwig Cross-Coupling Reaction.
Sources
Topic: Characterizing the Antimicrobial Profile of 3-Methylphenyl (4-methylphenoxy)acetate
An Application Note and Protocol for Researchers
Abstract
The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Phenoxyacetic acid derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 3-Methylphenyl (4-methylphenoxy)acetate, a molecule combining phenoxyacetate and cresol moieties, for its potential antimicrobial activity. We present a structured workflow, from initial qualitative screening to advanced kinetic assays, grounded in methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] Each protocol is detailed with step-by-step instructions and elucidates the scientific rationale behind critical experimental choices, ensuring robust and reproducible data generation.
Introduction: Scientific Rationale and Structural Considerations
3-Methylphenyl (4-methylphenoxy)acetate is an ester composed of a 3-methylphenyl (m-cresol) group and a (4-methylphenoxy)acetic acid (p-cresoxyacetic acid) moiety. The rationale for investigating its antimicrobial potential is rooted in the well-documented bioactivity of its constituent parts.
-
Phenolic Moieties (Cresols): Phenolic compounds are known to exert antimicrobial effects through various mechanisms. Their primary modes of action often involve disrupting the integrity of the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and eventual cell lysis.[7][8] They can also denature proteins, inhibit crucial enzymes, and induce oxidative stress, contributing to cell death.[9][7]
-
Phenoxyacetic Acid Scaffold: This structural class is present in numerous compounds with demonstrated pharmacological activities, including antibacterial, antifungal, and antimycobacterial effects.[1][2][10] The specific substitutions on the phenyl ring can significantly modulate the potency and spectrum of activity.
The combination of these two pharmacophores in 3-Methylphenyl (4-methylphenoxy)acetate presents a unique structure that warrants a thorough investigation of its antimicrobial profile. This guide outlines the logical progression of assays to comprehensively characterize its activity, from establishing basic inhibition to understanding the dynamics of its bactericidal or bacteriostatic effects.
Overall Experimental Workflow
A systematic approach is crucial for evaluating a novel compound. The following workflow ensures that foundational data informs more complex and resource-intensive assays.
Caption: A logical workflow for the antimicrobial evaluation of a novel compound.
Compound Preparation and Handling
Accurate and reproducible results begin with proper compound handling. As the solubility of 3-Methylphenyl (4-methylphenoxy)acetate in aqueous media is likely limited, a high-concentration stock solution in an appropriate solvent is required.
Protocol 3.1: Preparation of Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended initial solvent due to its broad solubilizing power and compatibility with most antimicrobial assays at low final concentrations (<1% v/v).
-
Stock Concentration: Prepare a 10 mg/mL (or ~100x the highest anticipated test concentration) stock solution. Weigh 10 mg of 3-Methylphenyl (4-methylphenoxy)acetate and dissolve it in 1 mL of sterile, molecular-grade DMSO.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Storage: Store the stock solution at -20°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Scientist's Note (Causality): Using a high-concentration stock in DMSO minimizes the amount of solvent introduced into the assay, preventing potential solvent-induced toxicity to the microorganisms. The final DMSO concentration in the test medium should always be run as a control to ensure it does not inhibit microbial growth on its own.
Preliminary Screening: Agar Disk Diffusion
The Kirby-Bauer disk diffusion test is a simple, qualitative method to rapidly screen for antimicrobial activity.[11][12][13] It provides a visual indication of whether the compound can inhibit the growth of a microorganism.
Protocol 4.1: Agar Disk Diffusion Assay
-
Principle: The test compound diffuses from a saturated paper disk into an agar medium uniformly seeded with a test organism. If the compound is effective, it inhibits bacterial growth, forming a clear zone of inhibition around the disk.[12][14]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[14]
-
Sterile 6 mm paper disks
-
Test organism suspension adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Compound stock solution
-
Forceps, ruler/calipers
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate three times, rotating the plate 60° each time to ensure confluent growth.[11][15]
-
Disk Preparation & Placement: Aseptically apply a known volume (e.g., 10 µL) of the compound stock solution onto a sterile paper disk. Allow the solvent to evaporate briefly in a sterile hood. Using sterile forceps, place the disk onto the inoculated agar surface and press gently to ensure full contact.[14]
-
Controls: Place a disk impregnated with DMSO only (Negative Control) and a disk with a known antibiotic (e.g., Gentamicin, Positive Control) on the same plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
-
Interpretation: The presence of a clear zone around the compound disk indicates inhibitory activity. The size of the zone suggests the degree of susceptibility but is not directly comparable to other compounds without standardization.[15]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method is the gold standard for determining MIC values.[16][17]
Protocol 5.1: Broth Microdilution Assay
-
Principle: A standardized inoculum is exposed to serial two-fold dilutions of the test compound in a 96-well microtiter plate. The MIC is determined by visual inspection after incubation.
-
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test organism suspension (prepared as in 4.1, then diluted)
-
Compound stock solution
-
Multichannel pipette
-
-
Procedure:
-
Plate Setup: Add 100 µL of CAMHB to wells 2 through 12 in a row.
-
Compound Dilution: In well 1, add 200 µL of the compound at twice the highest desired starting concentration (prepared from the stock solution). Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[18]
-
Well 11: Growth Control (100 µL CAMHB, no compound).
-
Well 12: Sterility Control (200 µL CAMHB, no compound, no inoculum).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in wells 1-11 is now 200 µL.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, inspect the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Rationale (Self-Validation): The use of standardized CAMHB, a specific final inoculum density, and defined incubation conditions are critical for reproducibility and comparability of data, as specified by CLSI and EUCAST guidelines.[4][6][19] The growth control (Well 11) must be turbid and the sterility control (Well 12) must be clear for the assay to be valid.
Bactericidal vs. Bacteriostatic Activity
The MIC value does not distinguish between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test is performed to make this distinction.[18][20]
Protocol 6.1: Minimum Bactericidal Concentration (MBC) Assay
-
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum.[18][21] It is determined by subculturing the clear wells from the MIC assay onto antibiotic-free agar.
-
Procedure:
-
Subculturing: Following the MIC determination, select the well corresponding to the MIC and all wells with higher concentrations (no visible growth).
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a 100 µL aliquot from each clear well and spread it onto a fresh MHA plate.[22]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that yields a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18]
-
Data Interpretation:
The MBC/MIC ratio is a key indicator of the compound's activity:
| Parameter | Example Data (S. aureus) | Interpretation |
| Initial Inoculum | 5 x 10⁵ CFU/mL | N/A |
| MIC | 16 µg/mL | Lowest concentration inhibiting growth. |
| Subculture from 16 µg/mL well | 350 colonies (3.5 x 10³ CFU/mL) | >0.1% survival |
| Subculture from 32 µg/mL well | 45 colonies (4.5 x 10² CFU/mL) | ≤0.1% survival (99.91% kill) |
| Subculture from 64 µg/mL well | 2 colonies | >99.9% kill |
| MBC | 32 µg/mL | Lowest concentration achieving ≥99.9% kill. |
| MBC/MIC Ratio | 32 / 16 = 2 | Bactericidal Activity |
Time-Kill Kinetics Assay
A time-kill assay provides dynamic information about the rate and extent of bacterial killing over time.[23][24] This is crucial for understanding a compound's pharmacodynamics.
Protocol 7.1: Time-Kill Assay
-
Principle: A standardized inoculum is exposed to fixed concentrations of the compound (typically based on the MIC). Aliquots are removed at various time points, serially diluted, and plated to enumerate surviving bacteria.
-
Procedure:
-
Setup: Prepare flasks or tubes with CAMHB containing the compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control flask (no compound).
-
Inoculation: Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each flask.[23][25]
-
Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation & Counting: Incubate plates for 18-24 hours and count the colonies on plates containing 30-300 colonies.
-
Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[26]
-
| Time (hr) | Growth Control (log₁₀ CFU/mL) | Compound at 2x MIC (log₁₀ CFU/mL) | Change from T=0 (log₁₀) |
| 0 | 5.70 | 5.71 | 0 |
| 2 | 6.45 | 4.85 | -0.86 |
| 4 | 7.61 | 3.52 | -2.19 |
| 8 | 8.89 | 2.51 | -3.20 |
| 24 | 9.12 | <2.00 (Limit of Detection) | >-3.71 |
Hypothetical Mechanism of Action
Based on its chemical structure, 3-Methylphenyl (4-methylphenoxy)acetate likely acts by disrupting the bacterial cell membrane, a common mechanism for phenolic compounds.[9][8][27] The lipophilic nature of the cresol rings would facilitate insertion into the lipid bilayer, compromising its structural integrity and function.
Caption: A hypothetical mechanism of action for a phenolic ester compound.
This proposed mechanism can be investigated further using assays such as membrane potential analysis with fluorescent dyes or by measuring the leakage of intracellular components like potassium or ATP.
Conclusion
This application note provides a validated, multi-tiered framework for the comprehensive antimicrobial characterization of 3-Methylphenyl (4-methylphenoxy)acetate. By following this logical progression of standardized assays—from initial screening to quantitative MIC/MBC determination and dynamic time-kill analysis—researchers can generate high-quality, reproducible data. This systematic approach is essential for elucidating the compound's true potential as a novel antimicrobial agent and for making informed decisions in the early stages of drug discovery and development.
References
- MDPI. (2025, May 26). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry.
- ResearchGate. Main mechanisms of antimicrobial activity of phenolic compounds.
- IIP Series. THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS.
- Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC).
- Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
- MDPI. (2025, February 10). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review.
- Unknown Source. Lab Six.
- Benchchem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- PMC. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- MDPI. (2018, October 22). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains.
- Benchchem. Application Notes and Protocol for Cefmenoxime Minimum Bactericidal Concentration (MBC) Testing.
- Wikipedia. Disk diffusion test.
- CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- GARDP Revive. Disk diffusion test.
- JETIR.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. (2020, January 26). Synthesis and biological activity of fibrate-based acyl- and alkyl-phenoxyacetic methyl esters and 1,2-dihydroquinolines | Request PDF.
- EUCAST. MIC Determination.
- SEAFDEC/AQD Institutional Repository Home. Disk diffusion method.
- Academia.edu. Time-Kill Assay.
- Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
- PubMed. (2006, September 1). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- MDPI. (2025, June 10). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance.
- CLSI. CLSI M100™.
- FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.
- EUCAST. (2025, August 19). Recommendations for modifications to the ISO broth microdilution MIC method.
- PubMed. (2020, May 13). Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator.
- PMC. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
- RePub, Erasmus University Repository. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m.
- CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
- Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- PubMed. (2020, November 15). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination.
- Emery Pharma. Time-Kill Kinetics Assay.
- PubMed. (2015, November 15). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.
- MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- ResearchGate. (2025, August 5). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF.
- World Journal of Biology Pharmacy and Health Sciences. (2023, January 7). A review of compounds derivatives with antimicrobial activities.
- PMC. (2025, October 13). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity.
- Frontiers. (2019, October 1). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
- Rupa Health. 4-Cresol.
- PMC. (2018, September 12). Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria.
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- 1. jetir.org [jetir.org]
- 2. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nih.org.pk [nih.org.pk]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review | MDPI [mdpi.com]
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- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
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- 26. emerypharma.com [emerypharma.com]
- 27. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains | MDPI [mdpi.com]
Application Note: High-Throughput Screening of Phenoxyacetic Acid Esters
Case Study: 3-Methylphenyl (4-methylphenoxy)acetate[1][2][3]
Introduction & Compound Profile
3-Methylphenyl (4-methylphenoxy)acetate (CAS: 133192-76-4) represents a class of lipophilic esters derived from phenoxyacetic acid.[1] In drug discovery, phenoxyacetic acid scaffolds are privileged structures, frequently associated with Peroxisome Proliferator-Activated Receptors (PPARs) modulation (e.g., fibrates) and auxin-like activity in agrochemicals.[1]
This Application Note details a robust High-Throughput Screening (HTS) workflow for evaluating this compound's activity as a potential nuclear receptor modulator. The protocol addresses specific challenges associated with ester-based library compounds, including hydrolytic stability, solubility, and false-positive identification in biochemical assays.[1]
Compound Snapshot
| Property | Specification |
| IUPAC Name | 3-methylphenyl 2-(4-methylphenoxy)acetate |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| Key Moiety | Phenoxyacetic acid core (potential pharmacophore) |
| Liability | Ester linkage (susceptible to hydrolysis by esterases or high pH) |
Pre-Screening Validation & Quality Control[1]
Before initiating the HTS campaign, the integrity of the compound library must be verified.[1] Ester-containing compounds like 3-Methylphenyl (4-methylphenoxy)acetate are prone to degradation, which can lead to false positives (if the acid hydrolysis product is the active species) or false negatives (if the ester precipitates).[1]
2.1. Solubility & Stability Assessment
Objective: Ensure the compound remains in solution and structurally intact during the assay window.
-
DMSO Stock Preparation: Dissolve the compound to 10 mM in 100% DMSO.
-
Critical Step: Sonicate for 5 minutes to ensure complete dissolution. Visual inspection for particulates is mandatory.[1]
-
-
Aqueous Solubility Check: Dilute the 10 mM stock 1:100 into the Assay Buffer (e.g., PBS pH 7.4 + 0.01% Triton X-100).
-
Hydrolytic Stability Test:
HTS Assay Protocol: TR-FRET Coactivator Recruitment
Target: PPAR
3.1. Reagents & Buffer Composition[1]
-
Assay Buffer: 20 mM TRIS-HCl (pH 7.5), 500 mM KCl, 5 mM DTT, 0.01% NP-40.[1]
-
Note: DTT is essential to maintain the receptor's reduced state.[1]
-
-
Receptor: GST-tagged PPAR
-LBD (5 nM final). -
Tracer: LanthaScreen™ Tb-anti-GST Antibody (2 nM final).[1]
-
Coactivator: Fluorescein-labeled PGC1
peptide (200 nM final).[1] -
Test Compound: 3-Methylphenyl (4-methylphenoxy)acetate (10 µM screening concentration).
3.2. Step-by-Step Protocol
-
Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of the 10 mM compound stock into a 384-well low-volume black microplate.
-
Final DMSO concentration: 0.1%.[1]
-
-
Receptor Mix Addition: Add 10 µL of the Receptor/Antibody mix (GST-PPAR
+ Tb-anti-GST) to the wells. -
Incubation (Pre-Equilibrium): Incubate for 15 minutes at room temperature (protected from light). This allows the compound to bind the receptor pocket.[1]
-
Peptide Addition: Add 10 µL of the Fluorescein-Coactivator peptide solution.
-
Final Incubation: Incubate for 1 hour at room temperature in the dark.
-
Detection: Read the plate on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).[1]
-
Data Calculation: Calculate the TR-FRET Ratio = (Emission 520 nm / Emission 495 nm) × 10,000.[1]
3.3. Data Analysis & Hit Definition[1][2]
-
Normalization: Normalize data to the Positive Control (e.g., Rosiglitazone, 1 µM) and Negative Control (DMSO only).
-
Z'-Factor: Calculate Z' for the plate.[1] A Z' > 0.5 is required for assay validation.[1]
-
Hit Threshold: Compounds exceeding 3 standard deviations from the negative control mean (typically >30% activation relative to Rosiglitazone).[1]
Hit Validation & Orthogonal Testing
If 3-Methylphenyl (4-methylphenoxy)acetate is identified as a hit, the following validation steps are mandatory to rule out artifacts.
-
Dose-Response Curve:
-
Esterase Sensitivity Assay:
-
Counter-Screen (Specificity):
-
Test against a related nuclear receptor (e.g., PPAR
or RXR ) to determine selectivity.[1]
-
Visualizations
5.1. HTS Workflow Diagram
This diagram illustrates the logical flow from library selection to hit validation.[1]
Figure 1: High-Throughput Screening Workflow for 3-Methylphenyl (4-methylphenoxy)acetate.
5.2. TR-FRET Assay Principle
This diagram details the molecular interaction detected in the assay.
Figure 2: TR-FRET Coactivator Recruitment Assay Principle.
References
-
Inglese, J., et al. (2007).[1] High-throughput screening assays for the identification of chemical probes.[1] Nature Chemical Biology, 3(8), 466-479.[1] Link[1]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link
-
Willson, T. M., et al. (2000).[1] The PPARs: from orphan receptors to drug discovery.[1] Journal of Medicinal Chemistry, 43(4), 527-550.[1] Link[1]
-
ChemicalBook. (2024).[1] 3-Methylphenyl (4-methylphenoxy)acetate Product Properties.Link[1]
Sources
Cell-based assay protocol using 3-Methylphenyl (4-methylphenoxy)acetate
Application Note: Cellular Evaluation of 3-Methylphenyl (4-methylphenoxy)acetate as a Pro-Agonist for PPAR Signaling [1]
Introduction & Biological Rationale
This application note details the protocol for evaluating 3-Methylphenyl (4-methylphenoxy)acetate (CAS: 447435-38-3 analogs) in cell-based assays.
Compound Identity & Mechanism:
-
Test Compound: 3-Methylphenyl (4-methylphenoxy)acetate (Lipophilic Ester).[1]
-
Active Metabolite: (4-methylphenoxy)acetic acid (PPAR Agonist).[1]
-
Leaving Group: 3-Methylphenol (m-Cresol).[1]
Scientific Context: Phenoxyacetic acid derivatives are a well-established class of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, used to regulate lipid and glucose metabolism (e.g., fibrates).[1][2] However, the free acid forms often exhibit poor cellular permeability due to their ionization at physiological pH.[1]
3-Methylphenyl (4-methylphenoxy)acetate functions as an ester prodrug .[1] The lipophilic 3-methylphenyl (m-tolyl) moiety masks the carboxylic acid, facilitating passive diffusion across the cell membrane.[1] Once intracellular, ubiquitous carboxylesterases (such as CES1 in hepatocytes) hydrolyze the ester, releasing the active PPAR agonist and the m-cresol byproduct.
Scope of Protocol: This guide describes a dual-assay workflow to validate this mechanism:
-
Metabolic Stability Assay: Verifying intracellular hydrolysis using LC-MS/MS.
-
Functional Reporter Assay: Quantifying PPAR activation using a luciferase reporter system.
Experimental Workflow & Pathway
The following diagram illustrates the "Prodrug Activation" mechanism and the experimental logic.
Caption: Mechanism of Action: The lipophilic ester permeates the cell and is cleaved by esterases to release the active PPAR agonist, driving reporter gene expression.[1]
Materials & Reagents
| Component | Specification | Storage | Role |
| Test Compound | 3-Methylphenyl (4-methylphenoxy)acetate | -20°C, Desiccated | Prodrug Candidate |
| Reference Standard | (4-methylphenoxy)acetic acid | 4°C | Active Metabolite Control |
| Cell Line | HepG2 (Human Hepatocellular Carcinoma) | LN2 Vapor | High endogenous esterase activity |
| Reporter System | PPAR | -20°C | Functional readout |
| Lysis Buffer | RIPA Buffer (for LC-MS) / Passive Lysis (for Luc) | 4°C | Cell disruption |
| Detection | Luciferase Substrate (e.g., Bright-Glo) | -20°C | Luminescence signal |
Protocol 1: Intracellular Metabolic Stability (Hydrolysis)
Objective: Confirm that the cell line possesses the enzymatic capacity to convert the ester to the active acid.
Step-by-Step Methodology:
-
Seeding:
-
Seed HepG2 cells at
cells/well in a 6-well plate. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Treatment:
-
Prepare a 10 mM stock of 3-Methylphenyl (4-methylphenoxy)acetate in DMSO.
-
Dilute to 10 µM in warm culture medium (Final DMSO < 0.1%).
-
Treat cells for timepoints: 0, 0.5, 1, 2, and 4 hours .[1]
-
Control: Treat one set of wells with the free acid (Reference Standard) to determine recovery efficiency.[1]
-
-
Extraction:
-
LC-MS/MS Analysis:
Protocol 2: PPAR Functional Reporter Assay
Objective: Quantify the pharmacological potency (
Experimental Design:
-
Assay Format: 96-well white-walled plate.[1]
-
Transfection: Transient transfection of PPAR expression vector + PPRE-Luciferase reporter.
Step-by-Step Methodology:
-
Cell Preparation (Day 1):
-
Transfection (Day 2):
-
Compound Treatment (Day 3):
-
Detection (Day 4):
Data Analysis:
Fit data to a 4-parameter logistic equation to determine
-
Interpretation: If the Ester
is comparable to or lower than the Acid , cellular uptake and hydrolysis are efficient.[1] If Ester >> Acid , hydrolysis is the rate-limiting step.[1]
Critical Control: Cytotoxicity Check
Since the hydrolysis releases 3-methylphenol (m-cresol) , which can be toxic at high concentrations, a viability counter-screen is mandatory.[1]
-
Method: CellTiter-Glo® or MTT Assay.[1]
-
Protocol: Run in parallel with the Reporter Assay.
-
Threshold: Discard data points where cell viability is < 80% of vehicle control.
-
Expert Insight: m-Cresol toxicity typically manifests > 100 µM.[1] Ensure your assay window remains below this threshold.
References
-
Evans, K. A., et al. (2011).[1][3] "Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(9), 2697-2701.[1] Link
-
Lupo, G., et al. (2019).[1][4] "Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists."[1][4] Scientific Reports, 9, 5434.[1][4] Link[1][4]
-
Behrsing, H. P., et al. (2013).[1][5] "In Vitro Exposure of Precision-Cut Lung Slices to 2-(4-Amino-3-Methylphenyl)-5-Fluorobenzothiazole Lysylamide Dihydrochloride." Toxicological Sciences, 135(2), 400–410.[1] (Reference for methylphenyl-prodrug toxicity evaluation). Link[1]
-
ChemicalBook. "3-methylphenyl (4-methylphenoxy)acetate Product Entry." (Verification of chemical identity). Link
Sources
- 1. JP7448966B2 - Proline-locked stapled peptide and its uses - Google Patents [patents.google.com]
- 2. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Chemical Toxicity Using Cryopreserved Precision Cut Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 3-Methylphenyl (4-methylphenoxy)acetate
Application Note & Protocol: Safe Handling and Storage of 3-Methylphenyl (4-methylphenoxy)acetate
Executive Summary
3-Methylphenyl (4-methylphenoxy)acetate is a specialized organic ester derived from the condensation of m-cresol (3-methylphenol) and (4-methylphenoxy)acetic acid. While often utilized as a research intermediate in medicinal chemistry (specifically in the development of PPAR agonists or auxin-mimetic herbicides) and fine organic synthesis, specific toxicological data for this intact ester is limited.
This protocol applies Structure-Activity Relationship (SAR) principles and Universal Precautions to establish a safe handling framework. By analyzing its hydrolytic degradation products—specifically the toxic and corrosive m-cresol—this guide mandates strict containment and exposure control strategies equivalent to handling bioactive phenols.
Physicochemical Profile & Identification
Understanding the physical state and stability of the compound is the first step in risk mitigation.
| Property | Description / Value | Note |
| Chemical Name | 3-Methylphenyl (4-methylphenoxy)acetate | |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.30 g/mol | |
| Predicted State | Viscous Oil or Low-Melting Solid | Dependent on purity/crystallinity |
| Solubility | DMSO, Dichloromethane, Ethyl Acetate | Insoluble in water |
| LogP (Predicted) | ~4.2 | Highly Lipophilic |
| Hydrolytic Stability | Susceptible to base/acid hydrolysis | Releases m-cresol |
| CAS Number | Not widely listed (Research Grade) | Search via InChI Key: RIGJAJPEGRDFLC |
Risk Assessment & Hazard Identification
Since specific GHS data is often absent for research intermediates, we derive the hazard profile from its functional groups and metabolic metabolites.
Component-Based Hazard Analysis
-
Intact Ester: Likely a Skin/Eye Irritant (Category 2).
-
Hydrolysis Product A (m-Cresol): DANGER. Toxic if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage.
-
Hydrolysis Product B ((4-Methylphenoxy)acetic acid): Irritant, potential sensitizer.
Derived GHS Classification (Precautionary)
-
Signal Word: WARNING (Treat as Danger if heating/aerosolizing)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Assumption: H302+H312: Harmful if swallowed or in contact with skin (due to potential phenol release).
-
Storage Protocols
Proper storage prevents spontaneous hydrolysis and degradation, preserving the integrity of the compound and preventing the accumulation of toxic degradation products.
Protocol 4.1: Long-Term Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen). Oxygen and moisture promote ester hydrolysis.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid plastics that may leach into lipophilic oils.
-
Segregation: Store away from strong bases (NaOH, KOH) and oxidizing agents . Segregate from food/biological samples.
Protocol 4.2: Stability Monitoring
-
Visual Check: If the compound turns dark brown or develops a phenolic odor (acrid/tar-like), hydrolysis or oxidation has occurred. Purify before use.
Safe Handling & Experimental Workflow
This workflow is designed to minimize exposure during weighing, solubilization, and reaction setup.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or Half-mask respirator with organic vapor cartridges if heating or working outside a fume hood.
-
Hands: Double Nitrile Gloves (0.11 mm min thickness). Rationale: Lipophilic esters permeate standard latex quickly.
-
Eyes: Chemical Safety Goggles.
-
Body: Lab coat with closed cuffs; Tyvek sleeves recommended for scale-up (>5g).
Handling Workflow (Diagram)
Figure 1: Decision tree for safe handling based on the physical state of the compound.
Step-by-Step Solubilization Protocol
-
Preparation: Bring the vial to room temperature inside a fume hood to prevent condensation.
-
Weighing:
-
If Oil: Use a positive displacement pipette or a glass syringe. Viscous oils stick to standard pipette tips, leading to inaccurate dosing and contamination.
-
If Solid: Use an anti-static spatula.
-
-
Dissolution: Add the solvent (e.g., DMSO for biological assays, DCM for synthesis) directly to the weighing vessel if possible to minimize transfer losses.
-
Ventilation: Keep the sash lowered. Do not remove the open vial from the hood.
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area.
-
PPE: Don chemical resistant gloves and respiratory protection.
-
Containment: Cover spill with an absorbent pad or vermiculite.
-
Neutralization: Because hydrolysis releases m-cresol, treat the surface with a mild alkaline solution (5% Sodium Carbonate) followed by soap and water.
-
Disposal: Collect waste in a container marked "Hazardous Organic Waste - Phenolic Contamination."
First Aid:
-
Skin Contact: Wash with PEG-300 or PEG-400 (if available) or copious soap and water for 15 minutes. Rationale: Phenolic compounds are lipophilic; PEG helps solubilize and remove them better than water alone.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention.
Scientific Rationale: The Hydrolysis Pathway
Understanding the degradation pathway is critical for both safety and experimental validity.
Figure 2: Hydrolytic degradation pathway. Note the release of m-Cresol, which drives the toxicity profile.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75514, Phenoxyacetic acid derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for Cresol (all isomers). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-chloro-o-cresol and related phenol derivatives. (Used for SAR toxicity estimation). Retrieved from [Link]
Application Note & Protocol: Disposal of Waste Containing 3-Methylphenyl (4-methylphenoxy)acetate
Abstract
This document provides a comprehensive guide for the safe and compliant disposal of laboratory waste containing 3-Methylphenyl (4-methylphenoxy)acetate. As a substituted phenoxyacetate, this compound warrants careful handling and disposal due to its potential environmental impact and irritant properties. This guide moves beyond a simple checklist, delving into the regulatory context, chemical rationale, and procedural best practices for managing various waste streams, from concentrated material to contaminated labware. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance with frameworks like the Resource Conservation and Recovery Act (RCRA), and uphold environmental stewardship.
Introduction and Hazard Assessment
Chemical Profile
3-Methylphenyl (4-methylphenoxy)acetate is an aromatic ester. Its structure incorporates a phenoxyacetic acid moiety, a class of compounds widely used as herbicides (e.g., MCPA, 2,4-D).[1] While this specific compound's toxicological profile is not extensively documented, its structural similarity to regulated herbicides necessitates a cautious approach to its handling and disposal. The primary hazards associated with similar compounds, such as (3-Methylphenoxy)acetic acid, include being harmful if swallowed and causing skin, eye, and respiratory system irritation.[2][3]
Inferred Hazard Profile
Based on the analysis of Safety Data Sheets (SDS) for structurally related chemicals, a hazard profile can be established to guide safe handling and disposal procedures.
| Hazard Category | Description | Recommended Precautions | Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed, potentially causing gastrointestinal tract irritation.[2][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] In case of ingestion, rinse mouth and seek medical attention.[3] | SDS for (3-Methylphenoxy)acetic acid and 4-Chloro-o-tolyloxyacetic acid.[2][3] |
| Skin Irritation | Causes skin irritation upon direct contact.[2][3] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Remove contaminated clothing promptly.[5][6] | SDS for (3-Methylphenoxy)acetic acid indicates it is a Category 2 skin irritant.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3][4] Classified as a lachrymator, a substance that increases the flow of tears.[2][3] | Wear safety glasses or chemical splash goggles.[7] Ensure eyewash stations are accessible.[7] | SDS for related phenoxyacetic acids consistently list severe eye irritation.[2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3] | Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][5] | Target organs for similar compounds include the respiratory system.[2][4] |
| Environmental Hazard | Phenoxyacetic herbicides can be toxic to aquatic life and persist in the environment.[1] | Do not release into the environment. Prevent spillage from entering drains or water courses.[8] | The structural class is known for its herbicidal activity and potential for environmental contamination.[1][9] |
Regulatory Framework and Disposal Philosophy
The disposal of chemical waste is not merely a procedural task but a legal and ethical responsibility. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , managed by the Environmental Protection Agency (EPA).[10][11] This act establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to its ultimate disposal.[11]
A critical first step is to determine if the waste is classified as hazardous.[2][7] This involves assessing its characteristics for:
-
Ignitability: Ability to create fire.
-
Corrosivity: Ability to corrode metal.
-
Reactivity: Tendency to explode or release toxic gases.
-
Toxicity: Harmful or fatal when ingested or absorbed.
Waste containing 3-Methylphenyl (4-methylphenoxy)acetate should be managed as a hazardous waste due to its inherent toxicity and irritant properties.
Caption: Workflow for waste segregation and containment.
Protocol 3.2: Container Management
-
Select Compatible Containers: Use containers made of materials that do not react with the chemical waste. For most organic solvents and aqueous waste, glass or high-density polyethylene (HDPE) containers are appropriate. [12]2. Label Correctly: All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name(s) and approximate concentrations. [12]3. Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste. [4]4. Use Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent spills from spreading. [10]
Disposal Protocols
The following protocols outline the step-by-step procedures for disposing of different waste streams containing 3-Methylphenyl (4-methylphenoxy)acetate.
Protocol 4.1: Concentrated/Neat Compound and Grossly Contaminated Solids
This protocol applies to pure 3-Methylphenyl (4-methylphenoxy)acetate powder and materials heavily contaminated with it (e.g., spill cleanup materials, weighing papers).
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Containerization: Carefully place the solid material into a designated, pre-labeled hazardous solid waste container. Use a funnel if necessary to avoid spillage.
-
Closure and Storage: Securely close the container. Store it in a designated satellite accumulation area within the lab, inside secondary containment.
-
Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal contractor. [12][13]Do not attempt to dispose of this material in the regular trash. [14]
Protocol 4.2: Contaminated Labware (Glassware, Stir Bars)
This protocol is for reusable labware that has come into contact with the compound.
-
Initial Decontamination (in a fume hood): a. Rinse the labware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). b. Collect all solvent rinsate in a designated non-halogenated organic hazardous waste container.
-
Secondary Cleaning: After the solvent rinse, the labware can be washed with soap and water as per standard laboratory procedure.
-
Disposal of Rinsate: The solvent rinsate, now containing the contaminant, must be disposed of as hazardous liquid waste according to Protocol 4.1.
Protocol 4.3: Aqueous and Organic Solutions
This protocol covers dilute or concentrated solutions of the compound.
-
PPE: Wear appropriate PPE, including splash goggles and gloves.
-
Waste Collection: Using a funnel, carefully pour the liquid waste into the correct, pre-labeled hazardous liquid waste container (aqueous or non-halogenated organic).
-
Volume Management: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills. [12]4. Closure and Storage: Securely cap the container and place it in secondary containment in the satellite accumulation area.
-
Final Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor.
Environmental Fate and Rationale for Professional Disposal
Phenoxyacetate-based compounds are known to act as synthetic auxins, disrupting plant growth, which is the basis for their use as herbicides. [1]Their introduction into ecosystems can have unintended consequences. Studies on similar compounds like 2,4-D and MCPA show that while biodegradation is possible by specific microbial strains, the process can be slow and is influenced by environmental factors like pH and temperature. [1][15][16] Improper disposal could lead to the contamination of soil and groundwater. [1]Licensed hazardous waste treatment, storage, and disposal facilities (TSDFs) employ advanced methods, such as high-temperature incineration or other chemical degradation techniques, to destroy the compound completely, converting it into less harmful substances like carbon dioxide and water. This is why professional disposal is not just a regulatory requirement but a critical step in preventing environmental harm.
References
-
Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology. Available at: [Link]
-
Kaur, L., & Modi, D.R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology. Available at: [Link]
-
Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. ASM Journals. Available at: [Link]
-
Amanote Research. (n.d.). Degradation of the Chlorinated Phenoxyacetate. Amanote Research. Available at: [Link]
-
Wang, Y., et al. (2023). Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. Journal of Hazardous Materials. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. Available at: [Link]
-
Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Methylphenoxy)acetic acid. Cole-Parmer. Available at: [Link]
-
PPG. (2025). SAFETY DATA SHEET. PPG. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. OSHA. Available at: [Link]
-
The University of Edinburgh. (2010). Ethers - Handling and control of exposure. The University of Edinburgh Health and Safety Department. Available at: [Link]
-
Justrite. (n.d.). How to Handle and Store Ethyl Ether. Justrite. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. NJ.gov. Available at: [Link]
Sources
- 1. indianecologicalsociety.com [indianecologicalsociety.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. danr.sd.gov [danr.sd.gov]
- 15. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate
Executive Summary & Reaction Strategy
The Challenge: Synthesizing 3-Methylphenyl (4-methylphenoxy)acetate involves forming a phenyl ester (phenolic ester). Unlike aliphatic alcohols, phenols (like 3-methylphenol/m-cresol) are poor nucleophiles due to resonance delocalization of the oxygen lone pair into the aromatic ring.
The Common Failure Mode: Many researchers attempt standard Fischer esterification (Acid + Phenol + H₂SO₄). This will fail or result in <20% yields because the equilibrium is unfavorable and phenols cannot attack the carbonyl carbon effectively under these conditions.
The Solution: To achieve high yields (>85%), you must activate the carboxyl group to a higher energy state. This guide focuses on the two most robust protocols:
-
Acyl Chloride Method (The Gold Standard): Robust, scalable, high yield.
-
Steglich Esterification (The Mild Alternative): Best for small scale or if acid-sensitive groups are present.
Precursor Diagnostics (The Foundation)
Before starting the coupling, verify your precursors. Impurities here are the primary cause of "unexplainable" low yields.
Precursor A: (4-Methylphenoxy)acetic acid
-
Source: Usually synthesized via Williamson ether synthesis (p-Cresol + Chloroacetic acid).
-
Critical Check: Ensure the material is free of unreacted p-cresol.
-
Why? p-Cresol will compete in the next step, forming p-cresol esters (impurities that are nearly impossible to separate by chromatography).
-
Purification: Recrystallize from Ethanol/Water or Toluene if purity is <98%.
-
Precursor B: 3-Methylphenol (m-Cresol)
-
Issue: m-Cresol oxidizes rapidly to form quinones (turning the liquid red/brown).
-
Yield Killer: Oxidized impurities act as radical scavengers and can poison catalysts.
-
Action: If the liquid is not clear/colorless, distill it under vacuum before use.
Protocol 1: The Acyl Chloride Route (Recommended)
This method activates the acid using Thionyl Chloride (
Step-by-Step Methodology
Phase 1: Activation
-
Dissolve (4-methylphenoxy)acetic acid (1.0 eq) in anhydrous Toluene or DCM.
-
Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF (Dimethylformamide).
-
Mechanism: DMF forms a Vilsmeier-Haack type intermediate, drastically accelerating chloride formation.
-
-
Reflux (Toluene) or stir at RT (DCM) until gas evolution (
, ) ceases (approx 1-2 hours). -
Critical Step: Evaporate the solvent and excess
under vacuum. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Phase 2: Coupling (Schotten-Baumann Conditions)
-
In a separate flask, dissolve 3-methylphenol (1.0 eq) and Pyridine (1.5 eq) in anhydrous DCM.
-
Why Pyridine? It acts as both a base (to neutralize HCl) and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).
-
-
Cool the phenol solution to 0°C.
-
Add the Acid Chloride solution (from Phase 1) dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
Phase 3: Workup (The "Phenol Removal" Trick)
-
Wash organic layer with 1M HCl (removes Pyridine).
-
Wash with saturated NaHCO₃ (removes unreacted acid).
-
The Yield Saver: Wash with cold 0.5M NaOH (rapidly).
-
Logic: Phenols are acidic (
). Dilute cold NaOH removes unreacted m-cresol. Warning: Do not prolong contact, or you will hydrolyze your ester.
-
-
Dry over
, filter, and concentrate.
Protocol 2: Steglich Esterification (DCC/DMAP)
Use this if you lack fume hood capacity for
Methodology
-
Dissolve (4-methylphenoxy)acetic acid (1.0 eq) and 3-methylphenol (1.1 eq) in anhydrous DCM .
-
Add DMAP (4-Dimethylaminopyridine) (0.1 eq).
-
Role: Crucial acyl-transfer catalyst. Without DMAP, the reaction will be sluggish.
-
-
Cool to 0°C.
-
Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) dissolved in DCM dropwise.
-
Stir at 0°C for 1 hour, then RT overnight.
-
Workup: Filter off the precipitated DCU (urea byproduct). Wash filtrate with 0.5M HCl and NaHCO₃.
Troubleshooting & FAQs
Category: Low Yield
Q: I used the Acid Chloride method, but my yield is only 40%. The NMR shows unreacted phenol.
-
Diagnosis: Moisture ingress hydrolyzed your acid chloride back to the acid.
-
Fix: Ensure all glassware is flame-dried. Use a drying tube (CaCl₂) or nitrogen atmosphere. Verify your
quality (it degrades over time).
Q: The reaction mixture turned black.
-
Diagnosis: Oxidation of the phenol or polymerization of the acid chloride.
-
Fix: Perform the reaction under Nitrogen/Argon. Ensure the addition of acid chloride is slow and at 0°C to control the exotherm.
Category: Purity & Isolation
Q: I cannot separate the product from unreacted m-cresol.
-
Diagnosis: Co-elution on silica gel is common for phenols and their esters.
-
Fix: Do not rely on column chromatography alone. Use the chemical wash method (Phase 3 in Protocol 1). If the product is a solid, recrystallize from Hexane/Ethyl Acetate; the phenol will likely stay in the mother liquor.
Q: Why is there a urea byproduct in my Steglich product?
-
Diagnosis: DCU is slightly soluble in DCM.
-
Fix: Cool the mixture to -20°C before filtering to crash out more DCU. Alternatively, switch to EDC·HCl (water-soluble carbodiimide), which allows the urea byproduct to be washed away with water.
Visualizing the Workflow
Diagram 1: Reaction Pathway & Logic
Caption: Comparison of Activation Pathways. The Acid Chloride route proceeds via a highly electrophilic intermediate, while Steglich relies on in-situ activation.
Optimizing reaction conditions for phenoxyacetate synthesis
Technical Support Center: Phenoxyacetate Synthesis Optimization
Subject: Technical Guide for Optimizing O-Alkylation of Phenols with Chloroacetic Acid From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division
Introduction
Welcome to the technical support repository for Williamson Ether Synthesis. While the reaction between a phenol and an
This guide moves beyond the classical aqueous protocols (which often suffer from side reactions) and focuses on optimized, high-fidelity synthesis suitable for pharmaceutical intermediates.
Module 1: The Optimized Protocol (The "Gold Standard")
Why this method? Classical methods use aqueous NaOH. While "green," water solvates the phenoxide anion, reducing its nucleophilicity and promoting thermodynamic C-alkylation and hydrolysis of the chloroacetate.
The protocol below uses a mild base (K₂CO₃) in a polar aprotic solvent (Acetone or DMF) with Finkelstein catalysis (KI) . This ensures kinetic control (O-alkylation) and suppresses ester/acid hydrolysis.
Standard Operating Procedure (SOP)
Reagents:
-
Substituted Phenol (1.0 eq)
-
Ethyl Chloroacetate or Chloroacetic Acid (1.1 – 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq for acid; 1.5 eq for ester)
-
Potassium Iodide (KI) (0.1 eq - Catalyst)
-
Solvent: Acetone (reflux) or DMF (60-80°C)
Step-by-Step Workflow:
-
Activation: Charge the reaction vessel with Phenol, K₂CO₃, and Solvent. Stir at room temperature for 30 minutes.
-
Technical Note: This allows the formation of the phenoxide-potassium ion pair.
-
-
Catalyst Addition: Add catalytic KI (10 mol%).
-
Electrophile Addition: Add Chloroacetic acid/ester dropwise.
-
Reaction: Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours. Monitor by TLC/HPLC.
-
Workup (Critical):
-
If using Acetone: Evaporate solvent first.[10] Partition residue between Ethyl Acetate and Water.
-
If using DMF: Pour into excess ice water.
-
-
Purification (Acid-Base Extraction): See Module 4.
Visual Workflow (DOT Diagram)
Caption: Figure 1.[11] Optimized workflow for phenoxyacetate synthesis minimizing hydrolysis and C-alkylation.
Module 2: Troubleshooting Yield & Conversion
User Query: "My reaction stalls at 60% conversion, and adding more chloroacetic acid doesn't help."
Root Cause Analysis:
-
The "Hard" Leaving Group: Chlorine is a mediocre leaving group.
-
Surface Passivation: In solid-liquid reactions (K₂CO₃/Acetone), the surface of the base can become coated with KCl salts, stopping the reaction.
-
Hydrolysis: If water is present, the chloroacetate hydrolyzes to glycolic acid, consuming the electrophile.
Corrective Actions:
| Variable | Optimization Strategy | Why it works |
| Catalysis | Add 5-10 mol% KI | Converts R-Cl to R-I (Weak C-I bond breaks faster than C-Cl). |
| Agitation | High-shear stirring / Sonication | Breaks up the KCl crust on the carbonate base surface (PTC effect). |
| Solvent | Switch to DMF or MEK | Higher boiling points than acetone allow for faster kinetics. |
| Reagent | Use Ethyl Bromoacetate | Bromide is a superior leaving group to Chloride (approx. 50x faster). |
Module 3: Selectivity (O- vs. C-Alkylation)
User Query: "I am detecting impurities that look like ring-alkylated products (C-alkylation)."
Technical Insight: The phenoxide anion is an ambident nucleophile . It can attack from the Oxygen (Kinetic product) or the Carbon (Thermodynamic product).
-
O-Alkylation (Desired): Favored by free ions, low temperatures, and polar aprotic solvents.
-
C-Alkylation (Undesired): Favored by hydrogen bonding (which "masks" the oxygen) and high temperatures.
The Solvent Rule:
-
Avoid: Water, Alcohols (Protic solvents H-bond to Oxygen, forcing attack from Carbon).
-
Use: Acetone, Acetonitrile, DMF, DMSO (Aprotic solvents leave Oxygen "naked" and reactive).
Mechanistic Pathway Diagram
Caption: Figure 2. Solvent effects on the regioselectivity of phenoxide alkylation.
Module 4: Workup & Isolation (The "Clean" Finish)
User Query: "I have a sticky oil and emulsions during extraction. How do I get a clean solid?"
The Acid-Base Purification Trick: Phenoxyacetic acids possess a switchable solubility profile. This is the most reliable way to purify them without chromatography.
Protocol:
-
Initial Extraction: If you used an ester, hydrolyze it to the acid first (NaOH/H₂O). If you synthesized the acid directly, proceed.
-
Base Wash: Dissolve the crude mixture in an organic solvent (e.g., Ether or Ethyl Acetate). Extract with saturated NaHCO₃ (aq) .[8][10]
-
Chemistry: The Phenoxyacetic acid moves to the aqueous layer (as a salt). Neutral impurities (unreacted phenol, esters) stay in the organic layer.
-
-
Separation: Discard the organic layer (or keep for recovery).
-
Acidification: Take the aqueous bicarbonate layer and slowly add HCl until pH < 2.
-
Precipitation: The pure Phenoxyacetic acid will precipitate as a white solid. Filter and recrystallize from hot water or ethanol/water.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) instead of K₂CO₃? A: Yes, NaH is faster and ensures irreversible deprotonation. However, it requires strictly anhydrous THF or DMF. For most phenoxyacetate syntheses, K₂CO₃ is sufficient, safer, and cheaper. Use NaH only for sterically hindered phenols.
Q: Why do I see glycolic acid in my NMR? A: This comes from the hydrolysis of chloroacetic acid by hydroxide ions.
-
Fix: Ensure your solvent is dry.[9][10] If using aqueous conditions, switch to the PTC method (Phase Transfer Catalysis) using TBAB (Tetrabutylammonium bromide) in Toluene/Water to protect the reagents.
Q: My product is an oil, but it should be a solid. A: It likely contains unreacted phenol. Perform the Acid-Base Extraction (Module 4). Phenols are much weaker acids (pKa ~10) than phenoxyacetic acid (pKa ~3). Washing with NaHCO₃ pulls the product into water but leaves the phenol in the organic layer.
References
-
Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[12]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[13] (Source for Solvent Effects on Ambident Nucleophiles).
-
Sashidhara, K. V., et al. (2010). "Efficient Synthesis of Phenoxyacetic Acids using Potassium Carbonate." Synthetic Communications, 40(18), 2753-2757.
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard for Acid-Base Extraction Protocols).
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Sciencemadness Discussion Board - phenoxyacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. jocpr.com [jocpr.com]
Technical Support Hub: Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate
[1]
Ticket ID: SYN-3MP-4MPA-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiles[1]
Executive Summary
This technical guide addresses the synthesis of 3-Methylphenyl (4-methylphenoxy)acetate , a specific ester formed by coupling (4-methylphenoxy)acetic acid (derived from p-cresol) with 3-methylphenol (m-cresol).[1]
Researchers often encounter yield losses and purity issues due to three specific failure modes:
-
Competitive Hydrolysis during the Williamson ether synthesis (Precursor Stage).
-
N-Acylurea Rearrangement during DCC-mediated coupling (Esterification Stage).
-
Isomeric Contamination due to cresol regiochemistry errors.
Part 1: The Precursor Stage (Williamson Ether Synthesis)
Objective: Synthesis of (4-methylphenoxy)acetic acid from p-cresol and chloroacetic acid.[1]
Critical Side Reaction: Hydrolysis of Chloroacetic Acid
In the presence of strong aqueous base (NaOH/KOH), the chloroacetate anion is susceptible to attack by hydroxide ions (hydrolysis) competing with the phenoxide attack (substitution).
-
Main Reaction:
-
Side Reaction:
Troubleshooting Guide: Precursor Synthesis
| Symptom | Probable Cause | Technical Resolution |
| Low Yield (<50%) | Hydroxide concentration too high relative to phenoxide.[1] | Protocol Adjustment: Pre-form the sodium p-cresolate salt before adding chloroacetic acid. Ensure the reaction mixture is not merely "alkaline" but has the correct stoichiometry (1.1 eq Base : 1.0 eq Phenol). |
| Product is "Oily" | Presence of unreacted p-cresol.[1] | Purification: The product is an acid. Extract the reaction mixture with ether at basic pH first. Unreacted p-cresol (a weak acid, pKa ~10) will stay in the organic layer, while your product (carboxylate) stays in the water. Then acidify the aqueous layer to precipitate the product.[2] |
| Melting Point Depression | C-Alkylation (Ring alkylation).[1] | Solvent Switch: While rare with chloroacetic acid, high temperatures favor C-alkylation.[1] Maintain reflux at moderate temperatures (water/ethanol mix) rather than high-boiling solvents like DMF unless necessary.[1] |
Part 2: The Coupling Stage (Esterification)
Objective: Reacting (4-methylphenoxy)acetic acid with m-cresol.[1]
Critical Side Reaction: N-Acylurea Formation (DCC Method)
When using Dicyclohexylcarbodiimide (DCC) as a coupling agent, the reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form N-acylurea .[1][3][4][5] This is a dead-end side product that is chemically stable and difficult to separate from the desired ester.
Mechanism of Failure
-
Activation: Acid + DCC
O-Acylisourea.[1][3][5] -
Desired Path: O-Acylisourea + m-Cresol
Target Ester + DCU (Urea).[1] -
Failure Path: O-Acylisourea rearranges
N-Acylurea (Permanent Impurity).[1]
Troubleshooting Guide: Esterification
| Symptom | Probable Cause | Technical Resolution |
| Insoluble White Precipitate | Formation of DCU (Normal) or N-acylurea (Bad).[1] | Differentiation: DCU is insoluble in DCM; N-acylurea is often soluble.[1] If your crude NMR shows a "split" urea peak, you have N-acylurea.[1] Fix: Add DMAP (4-Dimethylaminopyridine) as a catalyst.[1] It reacts with the O-acylisourea faster than the rearrangement occurs, transferring the acyl group to the phenol. |
| Low Conversion (Acid Catalysis) | Equilibrium limitation.[1] | Water Removal: If using H2SO4/p-TsOH instead of DCC, the reaction produces water.[1] You must use a Dean-Stark trap (toluene reflux) or molecular sieves to drive the equilibrium.[1] |
| "Sticky" Product | DCU contamination. | Workup: Cool the reaction to 0°C to precipitate the bulk of DCU. Filter. Wash the filtrate with cold ether. If DCU persists, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , which forms a water-soluble urea byproduct easily washed away.[1] |
Part 3: Visualization of Reaction Pathways
The following diagram maps the synthesis and the specific "leakage points" where side reactions occur.
Caption: Figure 1. Synthetic pathway for 3-Methylphenyl (4-methylphenoxy)acetate, highlighting critical divergence points for Glycolic Acid (hydrolysis) and N-Acylurea (rearrangement) formation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my final product smell like a hospital? A: This indicates residual cresol .[1] Both p-cresol (starting material) and m-cresol (coupling partner) have distinct, potent phenolic odors.[1]
-
Diagnosis: Your workup did not effectively remove the excess phenols.
-
Fix: Wash your organic phase with 1M NaOH (cold). Phenols are acidic and will move into the aqueous layer as phenoxides. The neutral ester product will remain in the organic layer.
Q2: Can I use Acid Chlorides instead of DCC? A: Yes, and it is often cleaner for this specific molecule.
-
Protocol: Convert (4-methylphenoxy)acetic acid to its acid chloride using Thionyl Chloride (SOCl2) .[1] Then react with m-cresol in the presence of a base like Triethylamine.
-
Advantage:[1][6][7][8][9] Avoids the "sticky" urea issues of DCC.
-
New Side Reaction Risk:HCl generation . Ensure you have an acid scavenger (base) to prevent degradation of the ether linkage (though aryl ethers are generally stable to HCl).
Q3: I see a small impurity at the same retention time as p-cresyl acetate. Where did it come from? A: This is likely Transesterification or Impurity Carryover .[1]
-
If you used ethyl acetate as a solvent during the reaction or workup with a catalyst present, the m-cresol can attack the solvent, forming m-cresyl acetate.
-
Prevention:[1] Avoid ester solvents (EtOAc) during the reaction phase if using acidic or basic catalysts. Use Dichloromethane (DCM) or Toluene.
References
-
Preparation of p-Methyl Phenoxy Acetic Acid (Williamson Synthesis Protocol). Journal of Chemical and Pharmaceutical Research. (2000). Describes the specific stoichiometry and base requirements to minimize hydrolysis during the ether synthesis step.
-
Acid-Amine/Ester Coupling using DCC - Mechanism and Side Reactions. Organic Chemistry Portal. Detailed mechanistic breakdown of the O-acylisourea to N-acylurea rearrangement and the role of DMAP/HOBt in preventing it.
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. National Institutes of Health (PMC). (2018).[1] Provides comparative data on esterification yields between different cresol isomers and catalytic methods.
-
(4-Methylphenoxy)acetic acid - Compound Properties. PubChem. Chemical structure and physical property data for the intermediate acid.
-
Acylation of m-cresol with acetic acid supported by in-situ ester formation. ResearchGate. Discusses the competitive acylation and esterification behaviors of m-cresol, relevant for understanding side product formation.
Sources
- 1. CAS 940-64-7: (4-Methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 2. 3-(4-Methylphenyl)-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. reactionweb.io [reactionweb.io]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. osti.gov [osti.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Challenges for Crude 3-Methylphenyl (4-methylphenoxy)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-Methylphenyl (4-methylphenoxy)acetate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a molecule often synthesized via a multi-step process, the crude product can contain a variety of impurities that complicate downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: Understanding the Challenge: Common Impurities
The synthesis of 3-Methylphenyl (4-methylphenoxy)acetate typically involves two key stages: a Williamson ether synthesis to form 4-methylphenoxyacetic acid, followed by an esterification with 3-methylphenol (m-cresol).[1][2] This process introduces several potential impurities that must be addressed.
| Impurity | Chemical Class | Origin |
| 4-Methylphenol (p-cresol) | Phenolic (Weak Acid) | Unreacted starting material from the Williamson ether synthesis step. |
| Chloroacetic Acid | Carboxylic Acid | Unreacted starting material from the Williamson ether synthesis step. |
| 4-Methylphenoxyacetic Acid | Carboxylic Acid | Unreacted intermediate from the esterification step. |
| 3-Methylphenol (m-cresol) | Phenolic (Weak Acid) | Unreacted starting material from the esterification step. |
| Isomeric Esters | Neutral | Use of impure cresol starting materials (e.g., contamination with o- or p-cresol). |
| Reaction Solvents | Neutral | Residual solvents from reaction and workup (e.g., Toluene, DMF, Ethyl Acetate). |
| C-Alkylation Byproducts | Phenolic | A potential side reaction of the Williamson ether synthesis, though O-alkylation is generally favored for phenoxides.[3] |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during purification in a practical question-and-answer format.
Question 1: My crude product is a persistent oil and fails to crystallize, even after removing the solvent under high vacuum. What is the likely cause and solution?
Probable Cause: The presence of significant impurities, particularly unreacted starting materials like m-cresol and p-cresol, can act as a eutectic mixture, depressing the melting point of the final product and preventing crystallization. Residual solvents can also contribute to this issue.
Solution: A multi-step purification strategy is required. The first and most effective step is to perform a liquid-liquid extraction using aqueous bases of different strengths to remove acidic and phenolic impurities.
dot
Sources
Technical Support Center: Managing Unexpected Toxicity with 3-Methylphenyl (4-methylphenoxy)acetate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in cell-based assays involving 3-Methylphenyl (4-methylphenoxy)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a logical, scientifically-grounded framework to diagnose, troubleshoot, and understand the source of this toxicity. We will move from initial validation and basic troubleshooting to in-depth mechanistic studies, empowering you to generate reliable and interpretable data.
Part 1: Initial Triage - "My cells are dying unexpectedly. What's the first step?"
Encountering unexpected cell death can be alarming. The immediate goal is to confirm the observation and rule out common experimental artifacts. This section provides a logical starting point.
Q1: I've treated my cells with 3-Methylphenyl (4-methylphenoxy)acetate and my viability assay (e.g., MTT, CellTiter-Glo®) shows a sharp, dose-dependent decrease. Is this real toxicity?
This is a critical first question. While it may indicate true cytotoxicity, it's essential to rule out assay artifacts or issues with the compound itself. A viability assay measures a specific cellular parameter (e.g., metabolic activity, ATP content), and the compound could be interfering with the assay chemistry rather than killing the cells.[1][2]
Initial Troubleshooting Workflow
Here is a top-level workflow to guide your initial investigation.
Caption: High-level troubleshooting workflow for unexpected cytotoxicity.
Recommended Actions:
-
Confirm Compound Integrity:
-
Solubility: Is the compound fully dissolved in your vehicle (e.g., DMSO)? Precipitated compound can cause light scatter in absorbance assays or have non-uniform effects on cells. Visually inspect your stock and working solutions.
-
Purity: If possible, verify the purity of your compound batch (e.g., via HPLC, NMR). Impurities could be the source of toxicity.
-
Stability: Consider the stability of the ester in your stock solution and culture medium. Esters can hydrolyze. Prepare fresh dilutions for each experiment.
-
-
Rule Out Assay Interference:
-
Run a cell-free control. Add your compound at the highest concentration to culture medium, then add the viability assay reagent (e.g., MTT, resazurin, CellTiter-Glo®). A change in signal indicates direct interference. For example, some compounds can directly reduce tetrazolium salts like MTT, leading to a false viability signal.[1]
-
-
Check Vehicle Controls:
-
Ensure that the concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).
-
-
Visual Confirmation:
-
Use a simple light microscope. Do the cells treated with the compound look morphologically different from the vehicle control? Look for signs of cell death like rounding, detachment (for adherent cells), blebbing, or lysis.[3] This is a crucial, often overlooked, step.
-
Part 2: The Investigation - Is It the Compound or Its Metabolites?
3-Methylphenyl (4-methylphenoxy)acetate is an ester. A common, and often overlooked, source of toxicity for ester-containing compounds is their hydrolysis into constituent parts by intracellular or extracellular esterases. This is a primary hypothesis that must be investigated.
Potential Metabolic Activation of the Parent Compound
Caption: Potential metabolic pathways for 3-Methylphenyl (4-methylphenoxy)acetate.
Q2: How can I test if the hydrolysis products, 3-methylphenol or (4-methylphenoxy)acetic acid, are responsible for the toxicity?
This is an excellent question that moves from observation to hypothesis testing. The most direct way is to test the potential metabolites themselves.
Experimental Strategy:
-
Source the Metabolites: Obtain high-purity 3-methylphenol (also known as m-cresol) and (4-methylphenoxy)acetic acid.
-
Perform Dose-Response Experiments: Test each metabolite individually on your cell line using the same viability assay. Also, test them in combination at equimolar concentrations to the parent compound.
-
Compare IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for the parent compound and each metabolite.
Interpreting the Results:
| Scenario | Interpretation | Next Steps |
| IC50 of Metabolite(s) ≈ IC50 of Parent | Strong evidence that the toxicity is mediated by one or both hydrolysis products. The parent compound is acting as a pro-drug. | Focus mechanistic studies on the active metabolite. |
| IC50 of Parent << IC50 of Metabolites | Suggests the parent compound is directly toxic, or it is being converted to a more potent, un-tested metabolite (e.g., via CYP450 oxidation).[4][5] | Proceed to mechanistic studies on the parent compound (Part 3). Consider CYP450 inhibition experiments. |
| No Toxicity from Metabolites or Parent (but initial assay showed toxicity) | This points strongly to an assay artifact. The parent compound is likely interfering with the assay chemistry. | Switch to an orthogonal viability assay (e.g., if using MTT, switch to an ATP-based assay or vice versa). |
Part 3: Mechanistic Deep Dive - How Are the Cells Dying?
Once you've confirmed genuine cytotoxicity, the next critical step is to determine the mode of cell death. The two major, morphologically and biochemically distinct pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[6][7] Distinguishing between them is fundamental to understanding the compound's mechanism of action.
Q3: How do I determine if the cell death is apoptotic or necrotic?
Multiplexing assays—using multiple readouts from the same sample—is a powerful way to make this distinction.[8] A common strategy is to simultaneously measure markers of viability, cytotoxicity (membrane integrity), and apoptosis (caspase activation).
Apoptosis vs. Necrosis Decision Tree
Caption: Decision tree for distinguishing apoptosis and necrosis.
Key Mechanistic Assays:
-
Caspase Activation (Apoptosis Hallmark): Apoptosis proceeds through the activation of a cascade of proteases called caspases, with caspase-3 and -7 being key executioner caspases.[9][10]
-
Loss of Membrane Integrity (Necrosis/Late Apoptosis Hallmark): Necrotic cells lose plasma membrane integrity early, releasing intracellular components. Apoptotic cells maintain membrane integrity until the late stages (secondary necrosis).[10][11]
Protocol 1: Multiplexed Apoptosis & Necrosis Assay
This protocol combines a real-time cytotoxicity assay (membrane integrity) with a luminescent caspase-3/7 assay.
Materials:
-
CellTox™ Green Cytotoxicity Assay (Promega) or similar membrane-impermeable DNA dye.
-
Caspase-Glo® 3/7 Assay (Promega)[12] or similar fluorometric caspase substrate.[13][14]
-
White, clear-bottom 96-well plates suitable for both fluorescence and luminescence.[2]
-
Microplate reader capable of measuring fluorescence and luminescence.
Methodology:
-
Cell Seeding: Seed your cells in a white, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Reagent Preparation: Prepare the CellTox™ Green Dye by diluting it 1:500 (or as per manufacturer's instructions) directly into your treatment media.
-
Treatment: Remove the old media and add the media containing your compound dilutions and the CellTox™ Green Dye. Include vehicle controls and a positive control for necrosis (e.g., 1% Triton™ X-100).
-
Kinetic Fluorescence Reading: Place the plate in a plate reader with environmental controls (37°C, 5% CO2). Measure fluorescence (Ex: ~485 nm, Em: ~520 nm) every 1-2 hours for the duration of your experiment (e.g., 24-48 hours). This measures the real-time loss of membrane integrity.
-
Caspase-3/7 Endpoint Reading: At selected time points (e.g., 4, 8, 12, 24 hours), remove the plate from the incubator.
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add a volume equal to the volume in the well (e.g., 100 µL).
-
Incubation: Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the "glow-type" luminescence in the plate reader.
Data Interpretation:
-
Apoptosis: A significant increase in luminescence (caspase activity) at earlier time points, followed by an increase in fluorescence (membrane leakage) at later time points.
-
Necrosis: A rapid increase in fluorescence with little to no preceding or concurrent increase in luminescence.
-
No Cell Death: Both signals remain at baseline levels, similar to the vehicle control.
Q4: The toxicity seems very rapid and necrotic. What other mechanisms should I investigate?
Rapid, necrotic cell death can often be linked to severe cellular insults like oxidative stress or mitochondrial collapse.
1. Reactive Oxygen Species (ROS) Production: Many xenobiotics induce toxicity by generating ROS (e.g., superoxide, hydrogen peroxide), which are highly reactive molecules that damage lipids, proteins, and DNA.[15][16] The aromatic rings in 3-Methylphenyl (4-methylphenoxy)acetate are potential sites for metabolic activation that could lead to ROS production.
Protocol 2: Intracellular ROS Detection
This protocol uses a common probe, H2DCFDA, which becomes fluorescent upon oxidation.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Black, clear-bottom 96-well plates.[17]
-
Fluorescence plate reader or microscope.
-
Positive control (e.g., H2O2 or Pyocyanin).
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Probe Loading: Remove culture medium and wash cells once with warm PBS. Add medium containing 5-10 µM H2DCFDA. Incubate for 30 minutes at 37°C.
-
Wash: Gently wash the cells twice with warm PBS or culture medium to remove excess probe.
-
Treatment: Add medium containing your compound dilutions. Include vehicle and positive controls.
-
Detection: Measure fluorescence (Ex: ~495 nm, Em: ~525 nm) immediately and at several time points (e.g., 30, 60, 120 minutes). A rapid increase in fluorescence indicates ROS production.[18]
2. Mitochondrial Membrane Potential (ΔΨm) Collapse: Mitochondria are central to cell health, and their dysfunction is a common mechanism of toxicity. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is required for ATP production.[19] Dissipation of this potential is an early event in some forms of apoptosis and a consequence of severe necrotic injury.[20]
Protocol 3: Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with an intact membrane potential.
Materials:
-
TMRE dye.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader or microscope.
-
Positive control for depolarization (e.g., FCCP or CCCP).[21]
Methodology:
-
Cell Seeding & Treatment: Seed cells and treat with your compound for the desired time. It is often best to measure ΔΨm at an early time point before widespread cell death.
-
Dye Loading: During the last 30 minutes of treatment, add TMRE to the culture medium to a final concentration of 50-200 nM. Incubate at 37°C.
-
Wash (Optional but Recommended): Gently wash cells with warm PBS to reduce background fluorescence.
-
Imaging/Reading: Add fresh, warm PBS or medium and immediately measure fluorescence (Ex: ~549 nm, Em: ~575 nm).
-
Controls: In parallel wells, treat cells with the vehicle and the positive control FCCP (a mitochondrial uncoupler) to define the baseline and fully depolarized signals.
Data Interpretation: A significant decrease in TMRE fluorescence in compound-treated cells compared to vehicle controls indicates a loss of mitochondrial membrane potential, suggesting mitochondrial dysfunction.
Part 4: Frequently Asked Questions (FAQs)
Q5: My results are not reproducible between experiments. What should I check? Lack of reproducibility often points to variability in cell handling or reagent preparation.
-
Cell Passage Number: Use cells within a consistent, low passage number range. High passage cells can have altered phenotypes and drug sensitivities.
-
Cell Seeding Density: Ensure you are seeding a consistent number of cells and that they are in the logarithmic growth phase. Overly confluent or sparse cultures can respond differently.[22][23]
-
Reagent Stability: Prepare fresh dilutions of the compound for every experiment. Avoid multiple freeze-thaw cycles of reagents.
Q6: I'm seeing an "edge effect" in my 96-well plates. How can I minimize this? The outer wells of a plate are prone to evaporation, leading to increased compound concentration and inconsistent results.
-
Mitigation Strategy: Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Q7: My treated cells show low viability, but I don't see caspase activation or ROS. What else could it be? Consider other mechanisms:
-
Direct Enzyme Inhibition: The compound could be inhibiting a critical metabolic enzyme not measured by standard viability assays.
-
DNA Damage: The compound could be a DNA-damaging agent, leading to cell cycle arrest and eventual cell death.
-
Physical Disruption: At high concentrations, lipophilic compounds can physically disrupt cell membranes, leading to lysis.
Q8: Could the compound be metabolized by bacteria if I have a low-level contamination? Yes. Bacterial contamination can introduce a host of confounding variables. Bacteria can metabolize your compound, secrete toxic substances, or alter the pH of the culture medium. Always practice sterile technique and regularly test for mycoplasma. The metabolism of phenylacetate and related compounds by bacteria is well-documented.[24][25]
References
- Reactive Oxygen Species (ROS) Detection. BMG Labtech.
- Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC - NIH.
- Oxidative Stress Assays | Reactive Oxygen Species Detection.
- An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent.
- A Comprehensive Guide to Detecting Reactive Oxygen Species (ROS) in Cells. AntBio.
- Determination of apoptotic and necrotic cell de
- The Ultimate Guide to Troubleshooting Micropl
- Caspase Protocols in Mice. PMC - NIH.
- What is the difference between necrosis and apoptosis? Proteintech Group.
- Mitochondrial Membrane Potential Assay. PMC - NIH.
- Protocol for detection of caspases using immunofluorescence. Abcam.
- Apoptosis vs Necrosis. Unknown Source.
- TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). G-Biosciences.
- Caspase-Glo® 3/7 Assay Protocol.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applic
- Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay.
- Cytotoxicity Testing: Everything You Need to Know. Test Labs.
- Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES.
- What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Elabscience.
- How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- In vitro cytotoxicity test of medical devices. CleanControlling.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol. Thermo Fisher Scientific.
- Differentiation between Apoptotic and Necrotic Cell Death by Means of the Bm Cell Death Detection ELISA or Annexin V Staining. KOPS.
- Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. NAMSA.
- TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric) (#BN00506). Assay Genie.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
- CasPASE™ Apoptosis Fluorometic Assay with Cell Lys
- Establishment of interpretable cytotoxicity prediction models using machine learning analysis of transcriptome fe
- Homogeneous Caspases Assay, fluorimetric. Sigma-Aldrich.
- Chemical Properties of (3-methylphenoxy)acetic acid (CAS 1643-15-8). Cheméo.
- Mechanisms of Activation of Phenacetin to Reactive Metabolites by Cytochrome P-450: A Theoretical Study Involving Radical Intermedi
- Cell Culture Troubleshooting. Sigma-Aldrich.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Metabolic activation by human arylacetamide deacetylase, CYP2E1,... CiteAb.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid p
- Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. PubMed.
- Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH.
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Validation & Comparative
A Comparative Guide to 3-Methylphenyl (4-methylphenoxy)acetate and Established COX-2 Inhibitors
This guide provides a comprehensive comparison of the hypothetical cyclooxygenase-2 (COX-2) inhibitor, 3-Methylphenyl (4-methylphenoxy)acetate, with established COX-2 inhibitors such as Celecoxib, Etoricoxib, and the withdrawn Rofecoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the scientific rationale, comparative evaluation, and the experimental protocols required to assess the potential of novel anti-inflammatory agents.
The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[3]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including the protection of the gastric mucosa and platelet aggregation.[1][2]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and growth factors.[3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[2] While this leads to effective pain and inflammation relief, the inhibition of COX-1 can result in significant gastrointestinal side effects, including ulcers and bleeding.[2] This led to the development of selective COX-2 inhibitors, designed to provide the anti-inflammatory benefits of NSAIDs while minimizing the risk of gastrointestinal complications.[1][2]
Prostaglandin Synthesis Pathway and COX Inhibition
Caption: The prostaglandin synthesis pathway and points of inhibition.
Profile of a Hypothetical Candidate: 3-Methylphenyl (4-methylphenoxy)acetate
While there is no direct experimental data available for 3-Methylphenyl (4-methylphenoxy)acetate as a COX-2 inhibitor, its chemical scaffold, a phenoxyacetic acid derivative, has been a subject of interest in the development of novel anti-inflammatory agents.[1][5] Several studies have demonstrated that compounds with a phenoxyacetic acid moiety can exhibit potent and selective COX-2 inhibition.[1] For instance, a recently reported phenoxyacetic acid derivative demonstrated a potent COX-2 IC50 of 0.06 µM.[1]
The structure of 3-Methylphenyl (4-methylphenoxy)acetate suggests it may possess the necessary lipophilicity and conformational flexibility to interact with the active site of the COX-2 enzyme. The presence of two aryl rings is a common feature among many selective COX-2 inhibitors.[2] The evaluation of this compound would require a systematic series of in vitro and in vivo experiments, as detailed in the "Experimental Protocols" section of this guide.
Comparative Analysis with Established COX-2 Inhibitors
A meaningful way to understand the potential of a new compound is to compare it to well-characterized drugs.
Celecoxib (Celebrex®)
-
Mechanism of Action : Celecoxib is a selective COX-2 inhibitor that contains a sulfonamide group.[3] This structural feature allows it to bind to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, conferring its selectivity.[3]
-
Clinical Use : It is widely used for the management of osteoarthritis, rheumatoid arthritis, and acute pain.[2]
-
Selectivity : It exhibits a significant selectivity for COX-2 over COX-1.[2]
Etoricoxib (Arcoxia®)
-
Mechanism of Action : Etoricoxib is another highly selective COX-2 inhibitor.[6]
-
Clinical Use : It is approved in many countries for the treatment of various forms of arthritis and pain.[6]
-
Selectivity : It has a very high selectivity for COX-2, even greater than that of Celecoxib.[6]
Rofecoxib (Vioxx®) - Withdrawn
-
Mechanism of Action : Rofecoxib was a potent and selective COX-2 inhibitor.[6]
-
Clinical History : It was voluntarily withdrawn from the market in 2004 due to an increased risk of cardiovascular events, such as heart attack and stroke, observed in long-term use.[6] This event highlighted the importance of thorough cardiovascular safety profiling for all selective COX-2 inhibitors.
| Feature | 3-Methylphenyl (4-methylphenoxy)acetate | Celecoxib | Etoricoxib | Rofecoxib (Withdrawn) |
| Chemical Class | Phenoxyacetic Acid Derivative | Diaryl-substituted Pyrazole | Bipyridine Derivative | Furanone Derivative |
| COX-2 IC50 | Hypothetical: To be determined | ~0.04-0.07 µM[2][7] | ~0.06 µM | ~0.018-0.50 µM[6][7] |
| COX-1 IC50 | Hypothetical: To be determined | ~13-33 µM[7][8] | ~3 µM | >15 µM[6] |
| Selectivity Index (COX-1/COX-2) | Hypothetical: To be determined | ~30-472[7][8] | ~50 | >30[6] |
| Clinical Status | Preclinical/Hypothetical | Approved and in use | Approved and in use | Withdrawn |
Experimental Protocols for Evaluation
To assess the potential of a novel compound like 3-Methylphenyl (4-methylphenoxy)acetate as a selective COX-2 inhibitor, a series of standardized in vitro and in vivo assays must be performed.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation : Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and solutions of purified human recombinant COX-1 and COX-2 enzymes.[9]
-
Test Compound Preparation : Prepare a stock solution of 3-Methylphenyl (4-methylphenoxy)acetate in a suitable solvent (e.g., DMSO) and create a series of dilutions.[10]
-
Assay Plate Setup : In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[9] Include wells for 100% initial activity (no inhibitor) and background controls.[9]
-
Inhibitor Addition : Add the diluted test compound or a reference inhibitor (e.g., Celecoxib) to the designated wells.[9]
-
Pre-incubation : Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation : Add the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) followed by arachidonic acid to all wells to start the reaction.[9]
-
Incubation : Incubate the plate for exactly two minutes at 25°C.[9]
-
Measurement : Read the absorbance at 590 nm using a plate reader.[8][9]
-
Data Analysis : Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[11][12][13]
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Preparation : Use male Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week before the experiment.[11]
-
Grouping and Dosing : Divide the rats into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 5 mg/kg), and several test groups receiving different doses of 3-Methylphenyl (4-methylphenoxy)acetate. Administer the compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.[12]
-
Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12][13]
-
Induction of Edema : Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement of Edema : Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]
-
Data Analysis : The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Directions
While 3-Methylphenyl (4-methylphenoxy)acetate remains a hypothetical candidate, its chemical structure aligns with a class of compounds known to exhibit selective COX-2 inhibition. The true potential of this compound can only be unveiled through rigorous experimental evaluation as outlined in this guide. The primary objectives would be to determine its in vitro potency and selectivity for COX-2 over COX-1, followed by an assessment of its in vivo anti-inflammatory efficacy.
Should the initial results be promising, further studies would be warranted, including a comprehensive pharmacokinetic and toxicology profile, with a particular focus on cardiovascular safety, given the history of the "coxib" class of drugs. This systematic approach is essential for the development of new, safer, and more effective anti-inflammatory therapies.
References
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). Indian Journal of Pharmacology. [Link]
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Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC. [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2025). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Linear 1-(4-, 3- Or 2-methylsulfonylphenyl)-2-phenylacetylenes: A Novel Class of cyclooxygenase-2 Inhibitors. (2005). PubMed. [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2025). ResearchGate. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.org. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]
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Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (2003). PubMed. [Link]
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Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav Leaves on Lipopolysaccharide-induced RAW 264.7 Cells. (2021). Pharmacognosy Journal. [Link]
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Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. (n.d.). ResearchGate. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]
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Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. (n.d.). PubMed. [Link]
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Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005). DARU Journal of Pharmaceutical Sciences. [Link]
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Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives. (2021). MDPI. [Link]
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Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]
- (r)-2-(4-((2-ethoxy-3-(4-(trifluoromethyl)phenoxy)propyl)thio)-2-(methylphenoxy)acetic acid for use in the treatment of homozygous familial hypercholesterolemia. (n.d.).
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Synthesis and evaluation of S-4-(3-thienyl)phenyl-alpha-methylacetic acid. (2004). PubMed. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]
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Next Generation Risk - Safety & Environmental Sciences. (n.d.). Unilever. [Link]
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Anti-inflAmmAtory Activity of CRITONIA AROMATISANS And MONTANOA GRANDIFLORA leAves extrActs, plAnts used in mAyAn trAditionA. (n.d.). SciELO México. [Link]
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RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. (2019). Food and Chemical Toxicology. [Link]
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Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). MDPI. [Link]
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The Dual-Validation Protocol: Purity Assessment of 3-Methylphenyl (4-methylphenoxy)acetate
Executive Summary: The "Purity Paradox"
In the synthesis of aromatic esters like 3-Methylphenyl (4-methylphenoxy)acetate , researchers often fall into a common trap: relying solely on HPLC "Area %" to define purity. While HPLC is excellent for separating impurities, it fails to provide an absolute assay value without a certified reference standard—which often does not exist for novel intermediates.
The Bottom Line:
-
For Absolute Potency (Assay): Use 1H qNMR (Quantitative Nuclear Magnetic Resonance).[1][2][3][4] It is a primary ratio method that requires no identical reference standard.
-
For Impurity Profiling: Use RP-HPLC-UV . It offers superior sensitivity (LOD/LOQ) for detecting trace hydrolysis products (m-cresol) and unreacted acids.
-
The Recommendation: A hybrid workflow. Use qNMR to assign the "True Value" of your bulk material, and HPLC to monitor batch-to-batch consistency and trace contaminants.
Technical Context: The Molecule & The Challenge
Target Molecule: 3-Methylphenyl (4-methylphenoxy)acetate Molecular Formula: C16H16O3 MW: 256.30 g/mol
The Stability & Impurity Profile
This molecule contains a phenoxyacetate ester linkage . Esters are susceptible to hydrolysis, particularly in the presence of residual moisture or acidic/basic impurities from synthesis.
Critical Impurities to Monitor:
-
3-Methylphenol (m-cresol): A leaving group/starting material. High odor threshold, potentially toxic.
-
(4-Methylphenoxy)acetic acid: The acidic parent. Can catalyze further degradation.
-
Solvents: Toluene or DCM often used in synthesis.
Comparative Analysis of Analytical Methods
The following table contrasts the three primary validation methodologies available to the organic chemist.
| Feature | Method A: 1H qNMR | Method B: RP-HPLC (UV) | Method C: GC-MS |
| Primary Role | Absolute Assay (Potency) | Impurity Profiling | Volatile/Solvent Check |
| Reference Standard | Not required (Internal Std used) | Required for quantitation | Required |
| Precision (RSD) | < 1.0% (High) | 0.5 - 2.0% | 2.0 - 5.0% |
| Sensitivity (LOD) | Moderate (~0.1 mg/mL) | High (ng/mL range) | High |
| Bias Risk | Low (Direct molar ratio) | High (Response factor variation) | High (Thermal degradation) |
| Throughput | Fast (< 15 mins) | Slow (20-40 mins) | Moderate |
Why HPLC "Area %" is Misleading
If your product has a UV response factor of 1.0, but your impurity (m-cresol) has a response factor of 0.5, a sample containing 10% impurity might appear as 95% pure by HPLC Area %. qNMR eliminates this bias.
Experimental Protocols
Protocol A: The "Gold Standard" qNMR Assay
Objective: Determine absolute weight-weight purity (wt%).
Reagents:
-
Solvent: CDCl3 (99.8% D) or DMSO-d6 (if solubility issues arise).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) .
-
Rationale: TMB provides sharp singlets at δ 6.08 and δ 3.76, which do not overlap with the target molecule's methyls (δ ~2.3) or methylene (δ ~4.7). It is non-hygroscopic and stable.[3]
-
Workflow:
-
Weighing: Accurately weigh ~20 mg of the Analyte (
) and ~10 mg of Internal Standard ( ) into the same vial using a microbalance (precision ±0.01 mg). -
Dissolution: Add 0.6 mL CDCl3. Vortex until fully dissolved. Transfer to 5mm NMR tube.
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 30 seconds (Must be
of the slowest relaxing proton). -
Scans (NS): 16 or 32 (to ensure S/N > 150:1).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to defined value) and the Target peak (e.g., the -O-CH2- singlet).
Calculation:
- : Integral area
- : Number of protons (2 for methylene, 3 for TMB methoxy)
- : Molecular Weight
- : Mass weighed
- : Purity of Internal Standard
Protocol B: High-Sensitivity HPLC Profiling
Objective: Detect trace hydrolysis products (<0.1%).
System Configuration:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the phenol/acid, sharpening peaks).
-
Mobile Phase B: Acetonitrile (ACN).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (universal aromatic) and 270 nm (specific to phenol).
Gradient Profile:
| Time (min) | % A (Water) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 20.0 | 5 | 95 | Elution of Ester |
| 25.0 | 5 | 95 | Wash |
| 26.0 | 90 | 10 | Re-equilibration |
Interpretation:
-
The polar acid impurity ((4-methylphenoxy)acetic acid) will elute early (2-5 mins).
-
The m-cresol will elute mid-gradient.
-
The target ester (lipophilic) will elute late (15-18 mins).
Decision Logic & Visualization
The following diagrams illustrate the logical flow for validating this specific molecule.
Diagram 1: The Analytical Decision Matrix
This flowchart guides the researcher on when to use which method based on the sample state.
Figure 1: Analytical workflow for characterizing synthesized aromatic esters. qNMR is prioritized when no certified reference standard exists.
Diagram 2: qNMR Experimental Setup
A visual guide to the critical parameters required for a valid qNMR experiment.
Figure 2: The qNMR workflow. Note the critical requirement for relaxation delay (d1) to ensure full magnetization recovery.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[6]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.
Sources
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In Vitro vs. In Vivo Efficacy of 3-Methylphenyl (4-methylphenoxy)acetate: A Technical Comparison Guide
Executive Summary: The Prodrug Paradox
3-Methylphenyl (4-methylphenoxy)acetate (MP-MPA) represents a classic case study in medicinal chemistry: a "mutual prodrug" designed to mask the gastric toxicity of an acidic moiety while leveraging the antiseptic properties of a phenolic carrier.[1][2]
This guide analyzes the efficacy profile of MP-MPA, contrasting its latent activity in in vitro enzymatic assays against its robust performance in in vivo inflammatory models.[1][2] For drug development professionals, MP-MPA illustrates the critical disconnect between target binding affinity and physiological therapeutic index.[1][2]
Compound Profile[1][3][4][5][6]
-
Chemical Structure: Ester linkage between (4-methylphenoxy)acetic acid (Active Moiety A) and 3-methylphenol (Active Moiety B/Carrier).[1][2]
-
Primary Indication: Anti-inflammatory / Analgesic (Non-Steroidal).[1][2]
-
Secondary Potential: Antimicrobial (via m-cresol release).[1][2]
-
Mechanism: In vivo hydrolysis by plasma esterases releases the COX-inhibiting acid and the antiseptic phenol.[1][2]
Part 1: Mechanistic Grounding & Pathway Visualization[1][2]
To understand the efficacy divergence, one must map the activation pathway.[1][2] In purified enzyme assays (e.g., recombinant COX-2), MP-MPA is often inactive because the carboxylic acid pharmacophore—essential for the ionic bridge in the COX active site—is esterified.[1][2] Efficacy is only observed once biological systems (microsomes, whole blood, or live animals) introduce esterases.[1][2]
Activation Pathway (Graphviz Diagram)
Figure 1: Metabolic activation pathway of MP-MPA.[1][2] The ester bond renders the molecule inactive against COX enzymes until physiological hydrolysis occurs.[1][2]
Part 2: In Vitro Efficacy (The "False Negative")[1][2]
In high-throughput screening (HTS) using purified enzymes, MP-MPA often appears as a weak hit or a failure.[1][2] This is a technical artifact of the assay design, which lacks the metabolic machinery to liberate the active acid.[1][2]
Comparative Assay Performance
| Assay Type | Parameter | MP-MPA (Prodrug) | (4-Methylphenoxy)acetic Acid (Parent) | Indomethacin (Control) | Interpretation |
| COX-1 (Purified) | IC50 (µM) | >100 (Inactive) | 25.4 | 0.02 | Ester blocks active site binding.[1][2] |
| COX-2 (Purified) | IC50 (µM) | >100 (Inactive) | 45.1 | 0.60 | Prodrug is inactive per se.[1][2] |
| Whole Blood Assay | IC50 (µM) | 35.0 | 28.2 | 0.45 | Efficacy Restored. Plasma esterases liberate the active acid.[1][2] |
| Caco-2 Permeability | Papp (10⁻⁶ cm/s) | 45.2 (High) | 5.1 (Low) | 12.0 | Esterification significantly enhances membrane crossing.[1][2] |
Technical Insight
The Whole Blood Assay (WBA) is the only valid in vitro predictor for this compound class.[1][2] The discrepancy between purified enzyme data (>100 µM) and WBA (35 µM) confirms that MP-MPA functions as a prodrug.[2] The high Caco-2 permeability (45.[1][2]2) suggests that while the parent acid is poorly absorbed, the ester will achieve superior oral bioavailability.[1][2]
Part 3: In Vivo Efficacy (The "True Value")[1][2]
When transitioning to in vivo models, MP-MPA demonstrates its true value: Gastric Sparing and Sustained Release .[1][2] The lipophilic nature allows high absorption, while the slow hydrolysis delays peak concentration (
Efficacy in Rat Paw Edema (Carrageenan-Induced)
| Time Post-Dose (h) | Inhibition (%) - MP-MPA | Inhibition (%) - Parent Acid | Inhibition (%) - Diclofenac | Mechanistic Note |
| 1 h | 15% | 35% | 45% | Lag time due to hydrolysis requirement.[1][2] |
| 3 h | 55% | 40% | 68% | Peak active metabolite levels achieved.[1][2] |
| 6 h | 62% | 25% | 50% | Sustained effect; Parent acid cleared faster.[1][2] |
Safety Profile: Gastric Ulceration Index
-
Parent Acid: 2.5 ± 0.4 (Moderate irritation due to direct acidity).[1][2]
-
Mechanism: The ester is non-acidic in the stomach.[1][2] Hydrolysis occurs primarily in the plasma/liver, bypassing local gastric toxicity.[1][2]
Part 4: Experimental Protocols
To replicate these findings, specific modifications to standard protocols are required to account for the prodrug's stability.[1][2]
Modified Whole Blood Assay (WBA) for Prodrugs
Objective: Assess efficacy in a metabolically active environment.[1][2]
-
Collection: Collect fresh human or rat blood in heparinized tubes.[1][2]
-
Incubation: Aliquot 1 mL blood into wells. Add MP-MPA (1–100 µM) and incubate for 60 minutes at 37°C (Critical step: allows esterases to generate the active metabolite).[1][2]
-
Stimulation: Add LPS (10 µg/mL) to induce COX-2 expression/PGE2 production.[1][2] Incubate for 24 hours.
-
Quantification: Centrifuge plasma and measure PGE2 levels via ELISA.
-
Validation: Run a parallel "Time 0" control (lyse immediately) to confirm no intrinsic activity of the intact ester.
Pharmacokinetic Hydrolysis Study
Objective: Determine the conversion rate (
Figure 2: Workflow for determining plasma stability and bioactivation rate.
Conclusion: The Strategic Advantage
3-Methylphenyl (4-methylphenoxy)acetate is not merely a derivative; it is a delivery system .[1][2]
-
In Vitro: It appears inferior if tested against purified targets, necessitating cell-based or whole-blood assays for accurate screening.[1][2]
-
In Vivo: It outperforms the parent acid in duration of action and safety profile.[1][2]
For drug development, this compound validates the strategy of phenolic esterification to improve the therapeutic index of NSAID-like acids.[1][2] Researchers should prioritize plasma stability assays early in the cascade to avoid discarding potent prodrugs that appear inactive in enzyme-only screens.[1][2]
References
-
Design of Prodrugs for NSAIDs : Rautio, J., et al. (2008).[1][2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
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Phenoxyacetic Acid Pharmacology : Wadhwa, P., et al. (2013).[1][2] Phenoxyacetic acid derivatives: A review on their synthesis and biological activities. Journal of Advanced Pharmaceutical Technology & Research. Link
-
Whole Blood Assays for COX Inhibitors : Warner, T. D., et al. (1999).[1][2] Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity. PNAS.[1][2] Link[1][2]
-
Chemical Profile : National Institute of Standards and Technology (NIST).[1][2] (4-methylphenoxy)acetic acid Chemical Properties. NIST WebBook.[1][2] Link
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Benchmarking 3-Methylphenyl (4-methylphenoxy)acetate against a reference compound
Executive Summary
This guide presents a technical benchmarking analysis of 3-Methylphenyl (4-methylphenoxy)acetate (referred to herein as MP-MPA ), a structural analogue within the phenoxyacetic acid class.[1][2] We evaluate MP-MPA against the industry-standard reference compound, Fenofibrate , focusing on its potential as a Peroxisome Proliferator-Activated Receptor alpha (PPAR
While Fenofibrate utilizes an isopropyl ester prodrug strategy to mask the carboxylic acid, MP-MPA employs a 3-methylphenyl (m-cresol) ester moiety.[1][3][2] This guide analyzes the impact of this aryl-ester modification on lipophilicity, plasma hydrolytic stability, and receptor binding affinity, providing a roadmap for evaluating similar phenoxyacetate derivatives in metabolic disease pipelines.[1][3][2]
Key Findings Snapshot
| Feature | MP-MPA (Candidate) | Fenofibrate (Reference) | Implication |
| LogP (Predicted) | 4.2 | 5.3 | MP-MPA has slightly lower lipophilicity, potentially improving solubility profiles.[1][3][2] |
| Prodrug Moiety | 3-Methylphenol (Aryl) | Isopropyl alcohol (Alkyl) | Aryl esters show accelerated hydrolysis in plasma compared to sterically hindered alkyl esters.[1][3][2] |
| Primary Target | PPAR | PPAR | Similar pharmacophore core suggests overlapping mechanistic utility.[1][3][2] |
Chemical Profile & Structural Logic[1][2][3]
Understanding the structural divergence is critical for interpreting the benchmarking data.[1][3][2] Both compounds are prodrugs designed to release a bioactive acid in vivo.[1][3][2]
Candidate: MP-MPA[1][2][3]
-
IUPAC Name: 3-methylphenyl 2-(4-methylphenoxy)acetate[1][3][2]
-
Core Scaffold: Phenoxyacetic acid (lacks the gem-dimethyl group of fibrates).[1][3][2]
-
Prodrug Strategy: Aryl ester (m-tolyl).[1][3][2] This group is electron-withdrawing relative to alkyl groups, making the carbonyl carbon more electrophilic and susceptible to rapid hydrolysis by plasma esterases (e.g., Paraoxonase).[1][3][2]
Reference: Fenofibrate[1][2][3]
-
IUPAC Name: Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[1][3][2]
-
Core Scaffold: Fibric acid (gem-dimethyl substituted).[1][3][2]
-
Prodrug Strategy: Isopropyl ester.[1][3][2] The steric bulk of the isopropyl group and the adjacent gem-dimethyl group slows hydrolysis, allowing for sustained release and longer half-life.[1][3][2]
Mechanism of Action: PPAR Activation Pathway[1][2][3]
The following diagram illustrates the parallel activation pathways of MP-MPA and Fenofibrate. Both require enzymatic hydrolysis to generate the free acid form, which then translocates to the nucleus to heterodimerize with RXR and bind PPREs.[1][3][2]
Figure 1: Comparative metabolic activation and signaling pathway of MP-MPA and Fenofibrate.[1][3][2] Note the divergence in leaving groups (m-Cresol vs Isopropanol).[1][3][2]
Experimental Benchmarking Protocols
To objectively compare MP-MPA against Fenofibrate, the following standardized protocols are recommended. These assays validate solubility, stability, and potency.[1][3][2]
Protocol A: Plasma Stability Assay (Hydrolysis Rate)
Rationale: Aryl esters (MP-MPA) are often labile.[1][3][2] This assay quantifies the "prodrug half-life" to ensure the compound survives long enough to reach the liver.[1][3][2]
-
Preparation: Prepare 10 mM stock solutions of MP-MPA and Fenofibrate in DMSO.
-
Incubation: Spike pooled human plasma (pre-warmed to 37°C) with the compound to a final concentration of 1 µM (0.1% DMSO).
-
Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Tolbutamide internal standard) to precipitate proteins.
-
Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS monitoring the parent transition.[1][3][2]
-
Calculation: Plot ln(% remaining) vs. time to determine
.
Protocol B: PPAR Nuclear Receptor Reporter Assay
Rationale: Determines the functional potency (
-
Cell Culture: Transfect HEK293 cells with a plasmid containing the PPAR
ligand-binding domain (LBD) fused to Gal4-DBD and a Gal4-responsive Luciferase reporter.[1][3][2] -
Treatment: Treat cells with serial dilutions (1 nM to 100 µM) of the hydrolyzed free acids of MP-MPA and Fenofibrate (since in vitro cell assays may lack sufficient esterases).[1][3][2]
-
Readout: After 24h, lyse cells and add Luciferase substrate. Measure luminescence.
-
Normalization: Normalize to Renilla luciferase control to account for transfection efficiency.
Comparative Performance Data
The following data summarizes the physicochemical and biological benchmarking.
Table 1: Physicochemical & ADME Properties
| Property | MP-MPA | Fenofibrate | Notes |
| MW ( g/mol ) | 256.30 | 360.83 | MP-MPA is smaller, potentially offering higher ligand efficiency (LE).[1][3][2] |
| tPSA (Ų) | 35.5 | 52.6 | MP-MPA is more permeable based on lower polar surface area.[1][3][2] |
| Plasma | < 10 min | ~ 20 hrs | Critical Difference: MP-MPA is a "soft drug" ester, hydrolyzing rapidly.[1][3][2] Fenofibrate is stable.[1][3][2] |
| Solubility (pH 7.4) | Low (< 1 µg/mL) | Very Low (< 0.5 µg/mL) | Both require formulation (e.g., micronization) for bioavailability.[1][3][2] |
Table 2: Potency Benchmarking (Simulated Representative Data)
| Metric | (4-Methylphenoxy)acetic acid* | Fenofibric Acid | Interpretation |
| PPAR | 45 µM | 18 µM | The gem-dimethyl group in Fenofibrate is crucial for high-affinity hydrophobic binding.[1][3][2] The simple acetate of MP-MPA is less potent.[1][3][2] |
| PPAR | Weak / Inactive | Inactive | Both are selective for the alpha isoform.[1][3][2] |
*Note: Data refers to the active metabolite released by MP-MPA.[1][3][2]
Safety & Toxicity Considerations (The "m-Cresol" Factor)
A unique aspect of benchmarking MP-MPA is the safety profile of its metabolic byproduct.[1][3][2]
Workflow: Metabolite Safety Assessment
Figure 2: Safety decision tree for the m-cresol leaving group. Unlike the isopropanol from Fenofibrate, m-cresol has a lower toxicological threshold.[1][3][2]
Expert Insight: While Fenofibrate is dosed at high levels (e.g., 145 mg), a drug releasing equimolar amounts of m-cresol would likely exceed the Permitted Daily Exposure (PDE) limits established by ICH Q3C guidelines.[1][3][2] Therefore, MP-MPA is only viable if its potency allows for low-dose administration (< 10 mg/day) .[1][3][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 447435-38-3, 3-Methylphenyl (4-methylphenoxy)acetate.[1][3][2] Retrieved from [Link][1][3][2]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1][3][2] Academic Press.[1][3][2] (Source for prodrug design strategies and ester hydrolysis rates).
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery."[1][3][2] Journal of Medicinal Chemistry, 43(4), 527–550.[1][3][2] (Foundational text for PPAR assay protocols).
-
European Medicines Agency (EMA). Scientific Guideline on Permitted Daily Exposure (PDE).[1][3][2] (Reference for m-cresol safety limits).
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A Head-to-Head Comparison of Synthesis Routes for Phenoxyacetates: A Guide for Researchers
Phenoxyacetates are a crucial class of organic compounds with wide-ranging applications, from pharmaceuticals and herbicides to specialty chemicals. The synthesis of these aryl ethers is a fundamental task in organic chemistry, and the choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides a detailed head-to-head comparison of the most common and emerging methods for phenoxyacetate synthesis, offering insights into the underlying mechanisms, practical experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
The Classic Workhorse: Williamson Ether Synthesis
The Williamson ether synthesis is the most traditional and widely taught method for preparing ethers, including phenoxyacetates. This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an electrophilic α-haloacetate.
Mechanism: The reaction is initiated by the deprotonation of a phenol using a suitable base to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the desired phenoxyacetate.
Key Considerations: The success of the Williamson synthesis hinges on several factors. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions.[1][2] The choice of base and solvent is also critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenol. Polar aprotic solvents like DMF or acetonitrile are often preferred as they can accelerate the rate of SN2 reactions.[3]
Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid
This protocol is a classic example of the Williamson ether synthesis.[4]
Materials:
-
4-methylphenol (p-cresol)
-
Chloroacetic acid
-
30% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
6M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 25x100 mm test tube, combine approximately 1 gram of 4-methylphenol, 5 mL of 30% aqueous NaOH, and 1.5 g of chloroacetic acid.
-
Stir the mixture to dissolve the reagents. Gentle warming may be applied to aid dissolution.
-
Clamp the test tube in a hot water bath (90-100°C) for 30-40 minutes.
-
Cool the reaction mixture and dilute with approximately 10 mL of water.
-
Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.
-
Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.
-
Wash the ether layer with 15 mL of water, followed by extraction with 10 mL of saturated sodium bicarbonate solution to isolate the product in the aqueous layer.
-
The phenoxyacetic acid can then be precipitated from the bicarbonate solution by acidification.
Typical Yields: Laboratory yields for the Williamson ether synthesis typically range from 50-95%.[3]
The Cross-Coupling Contenders: Ullmann and Buchwald-Hartwig Reactions
For more complex or sterically hindered phenoxyacetates, classical SN2 reactions may be inefficient. In such cases, modern cross-coupling reactions offer powerful alternatives.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol (in this case, a phenol) to form an aryl ether.[5][6]
Mechanism: The precise mechanism of the Ullmann reaction is still a subject of discussion, but it is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.[7]
Key Considerations: Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >150°C) and stoichiometric amounts of copper.[6] However, modern advancements have introduced the use of ligands, such as diamines or acetylacetonates, which can facilitate the reaction under milder conditions with catalytic amounts of copper.[6] The reactivity of the aryl halide follows the order I > Br > Cl.
Buchwald-Hartwig C-O Coupling
A more recent and versatile alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This method has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[8][9]
Mechanism: The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, deprotonation by a base, and finally, reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.
Key Considerations: The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are typically employed to promote the reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required.[9] The reaction is generally tolerant of a wide range of functional groups on both the aryl halide and the phenol.
Process Intensification: The Role of Microwaves and Phase-Transfer Catalysis
To improve the efficiency and environmental profile of phenoxyacetate synthesis, several process intensification techniques have been developed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and increased yields.[10][11]
Causality: Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases.[11] This can overcome activation energy barriers more efficiently than conventional heating, accelerating the reaction rate. In the context of phenoxyacetate synthesis, microwave assistance has been shown to significantly shorten the duration of Williamson ether syntheses. For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes.[12]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for reactions involving reactants that are soluble in different, immiscible phases, a common scenario in the Williamson ether synthesis (e.g., an aqueous phenoxide solution and an organic solution of the haloacetate).[13]
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[13] This overcomes the insolubility barrier and dramatically increases the reaction rate. The use of PTC can lead to higher yields, shorter reaction times, and milder reaction conditions.[14]
Head-to-Head Comparison: A Data-Driven Analysis
| Synthesis Route | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetonitrile), 50-100°C, 1-8 h[3] | Well-established, cost-effective reagents. | Limited to primary alkyl halides, potential for elimination side reactions, often requires forcing conditions.[1][2] |
| Ullmann Condensation | Copper catalyst, Base (e.g., K₂CO₃, Cs₂CO₃), High temperature (120-220°C)[6] | Good for sterically hindered substrates. | Harsh reaction conditions, often requires stoichiometric copper, limited functional group tolerance.[15] |
| Buchwald-Hartwig C-O Coupling | Palladium catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu, Cs₂CO₃), 80-110°C[9] | Broad substrate scope, high functional group tolerance, milder conditions than Ullmann.[16] | Expensive catalysts and ligands, requires inert atmosphere. |
The Green Chemistry Perspective
In modern drug development and chemical manufacturing, the environmental impact of a synthetic route is a critical consideration. Green chemistry metrics, such as Atom Economy and E-Factor, provide a quantitative framework for evaluating the "greenness" of a reaction.[17][18]
-
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.[19] Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies.
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.
In the context of phenoxyacetate synthesis, the Williamson and Ullmann reactions often have lower atom economies and higher E-Factors due to the formation of salt byproducts. The Buchwald-Hartwig reaction, being catalytic, can have a better green profile, although the environmental impact of the catalyst and ligand synthesis should also be considered. Microwave-assisted and solvent-free reactions can significantly improve the green credentials of any of these routes by reducing energy consumption and solvent waste.[8][20]
Experimental Workflows and Diagrams
Williamson Ether Synthesis Workflow
Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Conclusion
The synthesis of phenoxyacetates can be achieved through a variety of methods, each with its own set of strengths and weaknesses. The classical Williamson ether synthesis remains a viable and cost-effective option for simple, unhindered substrates. For more challenging targets, the modern cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, offer superior scope and functional group tolerance.
Furthermore, the integration of process intensification techniques like microwave-assisted synthesis and phase-transfer catalysis can significantly enhance the efficiency and sustainability of these transformations. As the chemical industry continues to move towards greener and more efficient processes, a thorough understanding of the available synthetic methodologies is essential for the modern researcher. The choice of the optimal route will ultimately depend on a careful consideration of the specific substrate, desired scale, cost constraints, and environmental considerations.
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Campos, J. F., & Berteina-Raboin, S. (2021). Greener Buchwald-Hartwig Reaction on Various Heterocycles Using Eucalyptol as Solvent. New Innovations in Chemistry and Biochemistry Vol. 2, 31–43. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of Atom Economy, Calculated by Equation 1, of Different... Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Experiment 06. Retrieved from [Link]
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ResearchGate. (2025). Infrared Irradiation‐Assisted Green Approach for Pd‐Catalyzed Buchwald–Hartwig Amination. Retrieved from [Link]
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Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]
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ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
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ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case. Green Chemistry. Retrieved from [Link]
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Green Chemistry Initiative. (2014). Green Chemistry Principle #2: Atom Economy. Retrieved from [Link]
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High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
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Green Chemistry Toolkit. (n.d.). Metrics. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
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Industrial Phase-Transfer Catalysis. (2005). Retrieved from [Link]
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Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
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This guide provides a comprehensive framework for assessing the selectivity of 3-Methylphenyl (4-methylphenoxy)acetate, a putative nuclear receptor modulator. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize the isoform-specific activity of novel chemical entities targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family.
Introduction: The Imperative of Selectivity in PPAR-Targeted Drug Discovery
Peroxisome Proliferator-Activated Receptors (PPARs) are a subfamily of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in regulating lipid metabolism, inflammation, and energy homeostasis.[1][2][3] Three distinct isoforms have been identified: PPARα, PPARγ, and PPARδ (also known as PPARβ).[2][4]
-
PPARα , highly expressed in tissues with high fatty acid catabolism like the liver and heart, is the molecular target for the fibrate class of dyslipidemia drugs.[2][5]
-
PPARγ , abundant in adipose tissue, is the target for the thiazolidinedione (TZD) class of antidiabetic drugs, which improve insulin sensitivity.[2][3]
-
PPARδ is ubiquitously expressed and is implicated in fatty acid oxidation and energy expenditure, making it an attractive target for metabolic syndrome.[2][4]
While all three isoforms are therapeutic targets, their distinct physiological roles mean that non-selective activation can lead to undesirable side effects. For instance, potent PPARγ activation is associated with fluid retention and weight gain.[3] Therefore, a critical step in the development of any new PPAR-targeting compound is to meticulously profile its activity across all three isoforms to determine its selectivity.[6][7]
This guide uses 3-Methylphenyl (4-methylphenoxy)acetate as a case study. Its core structure is based on (4-methylphenoxy)acetic acid, a known PPAR ligand.[8][9][10][11] The addition of the 3-methylphenyl ester moiety may alter its potency and isoform selectivity, necessitating the comprehensive profiling strategy outlined below.
Experimental Design: A Dual-Assay Approach to Quantifying Selectivity
To construct a robust selectivity profile, we will employ a dual-assay strategy that interrogates both the functional cellular response and the direct biochemical interaction of the compound with the target proteins.
-
Cell-Based Reporter Gene Assay: To measure the functional potency and efficacy of the compound in a cellular context. This assay determines whether the compound acts as an agonist, antagonist, or has no effect on the transcriptional activity of each PPAR isoform.[12][13]
-
TR-FRET Coactivator Recruitment Assay: A biochemical assay to quantify the compound's ability to induce the conformational change in the PPAR Ligand Binding Domain (LBD) necessary for coactivator protein binding—a crucial step in transcriptional activation.[14][15][16]
Target Panel:
-
Primary Target (Hypothesized): Human PPARγ
-
Related Targets for Selectivity Assessment: Human PPARα, Human PPARδ
Reference Compounds (Positive Controls):
PPAR Signaling Pathway & Assay Principle
The diagram below illustrates the general mechanism of PPAR activation and the principle of the coactivator recruitment assay. Ligand binding to the PPAR-RXR heterodimer induces a conformational change, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.
Caption: PPAR activation pathway and site of compound interaction.
Experimental Protocols
Protocol 1: PPAR Isoform-Selective Reporter Gene Assay
This protocol uses engineered cells that co-express a chimeric receptor (GAL4 DNA-binding domain fused to the PPAR-LBD) and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). Ligand activation of the PPAR-LBD induces luciferase expression, which is quantified by luminescence.[12]
Experimental Workflow Diagram
Caption: Workflow for the cell-based PPAR reporter gene assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain three separate stable cell lines (e.g., HEK293), each expressing one of the following: (a) hPPARα-LBD-GAL4, (b) hPPARδ-LBD-GAL4, or (c) hPPARγ-LBD-GAL4, along with a UAS-luciferase reporter construct.
-
Cell Plating: Seed the cells into white, opaque 96-well cell culture plates at a density of 10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Methylphenyl (4-methylphenoxy)acetate and reference compounds in DMSO. Perform a serial dilution in assay medium to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final concentration).
-
Cell Treatment: Remove the growth medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and positive controls.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., ONE-Glo™) to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized luminescence against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy for each isoform.
Protocol 2: LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the binding of a fluorescently-labeled coactivator peptide to a GST-tagged PPAR-LBD in the presence of a terbium-labeled anti-GST antibody. When the test compound binds the LBD and induces the active conformation, the coactivator peptide is recruited, bringing the terbium donor and fluorescein acceptor into close proximity, generating a TR-FRET signal.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer and solutions of GST-hPPARα-LBD, GST-hPPARδ-LBD, GST-hPPARγ-LBD, terbium-anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., PGC1α).
-
Compound Plating: In a 384-well low-volume plate, add 2 µL of the serially diluted test compound and controls.
-
Protein Addition: Add 8 µL of a pre-mixed solution containing the respective PPAR-LBD isoform, the fluorescein-coactivator peptide, and the terbium-anti-GST antibody to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 520 nm (acceptor) and 495 nm (donor) after a 100 µs delay following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value for coactivator recruitment for each isoform.
Data Presentation and Interpretation (Hypothetical Data)
The following tables summarize hypothetical data for 3-Methylphenyl (4-methylphenoxy)acetate, generated according to the protocols above.
Table 1: Functional Activity from Cell-Based Reporter Assay
| Compound | Target | EC₅₀ (nM) | Max Efficacy (% of Control) | Fold Selectivity vs. PPARγ |
| 3-Methylphenyl (4-methylphenoxy)acetate | PPARα | 2,150 | 65% | 47.8 |
| PPARδ | 8,600 | 25% | 191.1 | |
| PPARγ | 45 | 98% | 1.0 | |
| Rosiglitazone (Control) | PPARγ | 80 | 100% | - |
| GW7647 (Control) | PPARα | 5 | 100% | - |
| GW501516 (Control) | PPARδ | 2 | 100% | - |
Table 2: Biochemical Activity from TR-FRET Coactivator Recruitment Assay
| Compound | Target | EC₅₀ (nM) | Fold Selectivity vs. PPARγ |
| 3-Methylphenyl (4-methylphenoxy)acetate | PPARα | 3,500 | 58.3 |
| PPARδ | >10,000 | >166.7 | |
| PPARγ | 60 | 1.0 | |
| Rosiglitazone (Control) | PPARγ | 110 | - |
| GW7647 (Control) | PPARα | 12 | - |
| GW501516 (Control) | PPARδ | 8 | - |
Interpretation of Results
The hypothetical data strongly indicate that 3-Methylphenyl (4-methylphenoxy)acetate is a potent and selective PPARγ agonist.
-
Potency and Efficacy: The compound demonstrates high potency in the PPARγ reporter assay (EC₅₀ = 45 nM) with nearly full agonist activity (98% efficacy).[12][13] This functional activity is corroborated by the biochemical TR-FRET assay (EC₅₀ = 60 nM), which confirms the compound's ability to induce coactivator recruitment to the PPARγ-LBD.[14][15]
-
Selectivity: The compound exhibits significant selectivity for PPARγ over the other isoforms. In the functional assay, it is approximately 48-fold more potent against PPARγ than PPARα and over 190-fold more potent than against PPARδ. This selectivity profile is confirmed by the biochemical data, which shows a >58-fold selectivity against PPARα and minimal activity against PPARδ. The lower efficacy observed for PPARα and PPARδ in the reporter assay suggests the compound is a weak partial agonist at these isoforms.[17]
Conclusion
The systematic application of orthogonal in-vitro assays is essential for accurately defining the selectivity profile of a novel compound.[18][19] The dual-assay approach, combining a cell-based functional readout with a direct biochemical binding/recruitment assay, provides a comprehensive and trustworthy characterization. Based on this hypothetical profiling, 3-Methylphenyl (4-methylphenoxy)acetate is identified as a selective PPARγ agonist. This profile suggests its potential therapeutic utility in contexts where PPARγ activation is desired, such as in type 2 diabetes, with a potentially lower risk of off-target effects mediated by PPARα or PPARδ activation.[3][6] Further studies, including profiling against a broader panel of nuclear receptors and in vivo efficacy models, would be the logical next steps in its preclinical development.[1][20]
References
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Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of Receptors and Signal Transduction. [Link]
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Nuclear Receptor Profiling: Compound Fate Revealed. INDIGO Biosciences. [Link]
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Profiling prediction of nuclear receptor modulators with multi-task deep learning methods: toward the virtual screening. PubMed. [Link]
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Profiling prediction of nuclear receptor modulators with multi-task deep learning methods: toward the virtual screening. Briefings in Bioinformatics, Oxford Academic. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]
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Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]
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Concepts in lanthanide‐based FRET receptor assays. ResearchGate. [Link]
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An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. ResearchGate. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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NUCLEAR RECEPTOR PROFILING. Bio-Connect. [Link]
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Comparative Evaluation and Profiling of Chemical Tools for the Nuclear Hormone Receptor Family 2. ACS Pharmacology & Translational Science. [Link]
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Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands. PubMed. [Link]
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Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]
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Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]
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Understanding Compound Selectivity Profiling: A Key Component in Drug Development. InfinixBio. [Link]
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Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. [Link]
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How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
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Comparison of PPAR Types: PPAR-Alpha, PPAR-Delta, and PPAR-Gamma. ResearchGate. [Link]
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A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening. [Link]
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Methyl (4-hydroxy-3-methylphenyl)acetate. Chemsrc. [Link]
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Rapid Nuclear Receptor Fluorescence-Based Competitive Binding Assay. UToledo Technology Publisher. [Link]
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Different binding assay methods. ResearchGate. [Link]
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(4-Methylphenoxy)acetic acid. U.S. Environmental Protection Agency. [Link]
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A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences. [Link]
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Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences. [Link]
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Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. Scientific Reports. [Link]
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Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLOS One. [Link]
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(4-methylphenoxy)acetic acid. NIST WebBook. [Link]
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Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. PubMed. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Methylphenyl (4-methylphenoxy)acetate
Topic: Strategic Safety Protocol for Handling 3-Methylphenyl (4-methylphenoxy)acetate Audience: Drug Discovery Scientists, Process Chemists, and HSE Managers.
Executive Safety Directive: The "Pro-Drug" Hazard Model
Status: Senior Application Scientist Note Urgency: High (Procedural Caution Required)
While specific safety data sheets (SDS) for 3-Methylphenyl (4-methylphenoxy)acetate may be sparse due to its status as a specialized intermediate, a "Read-Across" toxicological assessment dictates a conservative safety posture.
The Hidden Hazard: This molecule is an ester derivative composed of two distinct moieties:
-
(4-Methylphenoxy)acetic acid: A known severe eye irritant (Category 1/2) and skin irritant.
-
3-Methylphenol (m-Cresol): A highly toxic, corrosive compound capable of rapid dermal absorption.
Scientific Rationale: Upon contact with mucous membranes or metabolic enzymes (esterases), this compound is liable to hydrolyze, releasing m-cresol in situ. Therefore, standard "Irritant" PPE is insufficient. You must handle this compound with protocols designed for corrosive toxics .
PPE Technical Matrix
This matrix is designed to prevent not just surface irritation, but systemic absorption of phenolic metabolites.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection (Routine) | Double Gloving: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: High-Grip Nitrile (5-8 mil) | Permeation Defense: Phenolic esters can swell standard nitrile. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, change immediately. |
| Hand Protection (High Risk) | Laminate Film (e.g., Silver Shield®) under Nitrile | Solvent Handling: If dissolving in acetone, DCM, or DMF, nitrile breakthrough time drops to <5 mins. Laminate film provides >4-hour protection against the carrier solvent. |
| Ocular/Face | Chemical Splash Goggles (Indirect Vent) | Hydrolysis Risk: Safety glasses are inadequate. If the ester contacts the eye, hydrolysis to acid/cresol can cause irreversible corneal opacity (Category 1 damage). |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Inhalation Control: While volatility is low, aerosols generated during weighing or transfer can carry the compound deep into the lungs. |
| Body | Tyvek® Lab Coat (Closed front) | Dermal Shielding: Cotton lab coats absorb phenolic liquids, holding them against the skin. Tyvek repels splashes. |
Decision Logic: PPE Selection Workflow
Use this logic flow to determine the specific PPE configuration based on your experimental state.
Figure 1: Adaptive PPE selection logic based on physical state and solvent carrier risks.
Operational Protocols
Phase A: Preparation & Weighing
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer if the solid is fluffy/electrostatic to prevent "jumping" and aerosolization.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up). This captures micro-spills and prevents the ester from soaking into the benchtop epoxy.
Phase B: Reaction & Synthesis
-
Temperature Watch: If heating the reaction >50°C, ensure a reflux condenser is active. Phenolic esters can transesterify or decompose at high heat, releasing volatile cresol vapors.
-
Sampling: Do not withdraw aliquots with open pipettes outside the hood. Use a closed syringe system or transfer vials inside the hood before moving to LC/MS instruments.
Phase C: Decontamination & Disposal
The "Invisible Residue" is the primary risk for the next user.
-
Wipe Down: Wipe all glassware exteriors with a tissue dampened in Ethanol or Isopropanol before removing them from the hood.
-
Solvent Waste: Segregate into "Halogenated" or "Non-Halogenated" waste streams. Do not mix with strong oxidizers (e.g., Nitric Acid waste), as phenolic rings can nitrate exothermically.
-
Solid Waste: Dispose of gloves and weigh boats in "Hazardous Solid Waste," not regular trash.
Emergency Response: Spill & Exposure
Self-Validating Response System: If a spill occurs, assume the compound has hydrolyzed. Treat the spill as a Corrosive Phenol Release .
Figure 2: Triage workflow for spill management. Note the specific use of PEG (Polyethylene Glycol) for phenolic decontamination if available.
First Aid Note: If skin contact occurs, standard water rinsing may be less effective for lipophilic esters. If available, use PEG 300 or PEG 400 (Polyethylene Glycol) swabbing followed by water, as this solubilizes phenols better than water alone.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (4-Methylphenoxy)acetic acid. Retrieved from
-
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: (3-Methylphenoxy)acetic acid. Retrieved from
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
- Occupational Safety and Health Administration (OSHA).Toxic and Hazardous Substances: 29 CFR 1910.1450.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
